Technical Documentation Center

4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine
  • CAS: 916173-16-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Target Engagement of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) represents a highly optimized building block utilized in the development of targeted therapeutics, particularly in oncology and immunology ()[1].

Featuring a 7-azaindole core substituted at the 4-position with a lipophilic isopropoxyphenyl group, this molecule is engineered to exploit the ATP-binding pocket of kinases. Recent patent literature highlights its critical utility as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a highly sought-after target for enhancing anti-tumor immunity by overcoming T-cell exhaustion ()[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodology, and mechanistic rationale for target engagement.

Physicochemical Profiling & Structural Logic

The physicochemical properties of this scaffold are meticulously balanced to ensure high ligand efficiency while maintaining compliance with Lipinski’s Rule of Five.

PropertyValueStructural Rationale
Compound Name 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridineStandardized IUPAC nomenclature.
CAS Number 916173-16-5Unique registry identifier[1].
Molecular Formula C16H16N2OOptimal heavy atom count for fragment growth.
Molecular Weight 252.31 g/mol Low molecular weight allows for downstream functionalization without exceeding 500 Da.
Hydrogen Bond Donors 1 (Pyrrole N1-H)Critical for anchoring to the kinase hinge region.
Hydrogen Bond Acceptors 2 (Pyridine N7, Ether O)N7 acts as a bidentate partner with N1-H; Ether O provides solvent interactions.
Core Scaffold 7-AzaindoleBioisostere of the adenine ring of ATP.

Structural Biology & Target Engagement Mechanism

The 7-azaindole system is a premier ATP-competitive hinge binder. In the context of kinase inhibition, the N1-H and N7 atoms of the pyrrolo[2,3-b]pyridine system form a highly conserved bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region.

The causality behind the 4-position substitution is rooted in kinome selectivity. The 4-isopropoxyphenyl group is strategically directed towards the Hydrophobic Pocket II (the selectivity filter) of the kinase domain. The bulky, lipophilic isopropoxy moiety maximizes van der Waals contacts, providing a steric shield that prevents binding to off-target kinases with narrower selectivity pockets.

G A Kinase Hinge Region (Backbone Amides) B 7-Azaindole Core (N1-H Donor, N7 Acceptor) A->B Bidentate H-Bonds E Target Kinase (e.g., HPK1) Inhibited State B->E Blocks ATP Binding C Hydrophobic Pocket II (Selectivity Filter) D 4-Isopropoxyphenyl Group (Van der Waals Contacts) C->D Steric Fit D->E Confers Selectivity

Fig 1. Target engagement mechanism of the 7-azaindole scaffold in kinase inhibition.

Synthetic Methodology: Self-Validating Protocol

The Suzuki-Miyaura cross-coupling reaction is the premier method for assembling these biaryl systems due to its high functional group tolerance and mild conditions ()[3]. The following protocol outlines a highly robust, self-validating workflow for synthesizing the title compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Causality & Design: The use of Pd(dppf)Cl2 is critical here. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step compared to monodentate ligands. K2CO3 in a mixed aqueous solvent system ensures rapid formation of the highly reactive boronate species, facilitating transmetalation.

Step-by-Step Workflow:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol) and (4-isopropoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).

    • Rationale: A 0.2 equiv excess of boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and K2CO3 (2.5 equiv, 2.5 mmol). Suspend the mixture in 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

  • Degassing (Critical Step): Sparge the reaction mixture with Argon gas for 15 minutes.

    • Rationale: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Thermal Activation: Heat the mixture to 100°C under reflux (or microwave irradiation) for 12 hours.

  • Self-Validating Monitoring: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the M+H 153 peak (starting material) is entirely replaced by the M+H 253 peak (product).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove dioxane and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure compound.

Workflow Step1 1. Reagent Assembly 4-Cl-7-Azaindole + Boronic Acid Step2 2. Catalyst & Base Addition Pd(dppf)Cl2, K2CO3, Dioxane/H2O Step1->Step2 Step3 3. Degassing Argon Sparging (15 min) Step2->Step3 Step4 4. Cross-Coupling Reaction 100°C, 12h (Reflux/Microwave) Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Validation Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2. Suzuki-Miyaura cross-coupling workflow for synthesizing the 7-azaindole derivative.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: WO2019238067A1 - Pyrrolo[2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof Source: Google Patents URL

Sources

Exploratory

4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Physicochemical Profiling and Application in Kinase Inhibitor Design

Executive Summary In modern rational drug design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a highly privileged pharmacophore, primarily due to its bioisosteric relationship wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a highly privileged pharmacophore, primarily due to its bioisosteric relationship with purine. This technical guide provides an in-depth analysis of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine , a critical intermediate and building block used in the synthesis of advanced targeted therapeutics. By dissecting its physicochemical properties, structural mechanics, and synthetic workflows, this whitepaper serves as a foundational resource for researchers and drug development professionals engineering next-generation kinase inhibitors.

Core Physicochemical Properties

The molecular architecture of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine consists of a bicyclic 7-azaindole core substituted at the C4 position with a 4-isopropoxyphenyl moiety. This specific substitution pattern is highly intentional, balancing the polar hinge-binding capabilities of the core with the lipophilic demands of kinase binding pockets.

The compound is registered under CAS number 916173-16-5[1]. Its molecular formula is C16H16N2O , yielding a molecular weight of 252.31 g/mol [1][2].

Quantitative Data Summary
PropertyValueScientific Significance
IUPAC Name 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridineStandardized nomenclature for structural identification.
CAS Registry Number 916173-16-5Unique identifier for commercial and synthetic sourcing[1].
Molecular Formula C16H16N2ODefines atomic composition[2].
Molecular Weight 252.31 g/mol Optimal low-molecular-weight building block, leaving ample room for further functionalization without exceeding Lipinski's Rule of 5[1].
Core Scaffold 1H-Pyrrolo[2,3-b]pyridineActs as an ATP-competitive hinge binder[3].
Lipophilic Pendant 4-IsopropoxyphenylModulates logP and targets hydrophobic sub-pockets.

Structural Mechanics and Pharmacophore Rationale

As a Senior Application Scientist, it is crucial to understand why this specific molecule is synthesized rather than just what it is. The efficacy of 7-azaindole derivatives in pharmacology is rooted in their spatial and electronic properties.

  • The 7-Azaindole Core: The 1H-pyrrolo[2,3-b]pyridine system contains an N1 hydrogen bond donor (pyrrole NH) and an N7 hydrogen bond acceptor (pyridine nitrogen)[3]. This bidentate motif perfectly mimics the adenine ring of ATP, allowing it to form robust, directional hydrogen bonds with the backbone amide carbonyl and NH of the kinase hinge region.

  • The 4-(4-Isopropoxyphenyl) Moiety: The C4 position on the 7-azaindole ring projects directly into the hydrophobic pocket (often referred to as the gatekeeper or DFG-adjacent pocket) of the kinase. The rigid phenyl ring acts as a spacer, while the branched isopropoxy group provides a bulky, lipophilic terminus. This creates a strong van der Waals fit, driving both binding affinity and kinase selectivity.

Pharmacophore Molecule 4-(4-Isopropoxyphenyl)- 1H-pyrrolo[2,3-b]pyridine Azaindole 7-Azaindole Core (N1 Donor, N7 Acceptor) Molecule->Azaindole comprises Isopropoxy 4-Isopropoxyphenyl (Lipophilic Spacer & Terminus) Molecule->Isopropoxy comprises Hinge Kinase Hinge Region (ATP Binding Site) Hydrophobic Hydrophobic Pocket II (DFG-in/out) Azaindole->Hinge Bidentate H-Bonds Isopropoxy->Hydrophobic Van der Waals Fit

Fig 1: Pharmacophore model showing 7-azaindole hinge binding and hydrophobic pocket occupation.

Synthetic Methodology & Validation Protocols

To incorporate 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine into a drug discovery pipeline, it is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, ensuring high yield and analytical purity.

Protocol: Palladium-Catalyzed Scaffold Assembly

Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step in sterically hindered cross-couplings. A biphasic solvent system (1,4-Dioxane/H₂O ) is employed to ensure the simultaneous solubilization of the organic starting materials and the inorganic base (K₂CO₃ ), preventing the premature deboronation of the boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and (4-isopropoxyphenyl)boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Degassing: Evacuate and backfill the flask with ultra-high-purity Argon three times to prevent catalyst oxidation.

  • Reaction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 30% EtOAc/Hexanes) to isolate the pure product.

Synthesis Start1 4-Chloro-1H-pyrrolo[2,3-b]pyridine Reaction Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Start1->Reaction Start2 (4-Isopropoxyphenyl)boronic acid Start2->Reaction Workup Aqueous Workup & Extraction (EtOAc / Brine) Reaction->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (Yield: >85%) Purification->Product Validation LC-MS & 1H-NMR Validation Product->Validation

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for scaffold assembly.

Analytical Validation Metrics

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:

Analytical TechniqueExpected ObservationPurpose
LC-MS (ESI+) m/z [M+H]⁺ = 253.3Confirms the exact molecular weight (252.31 g/mol ) and successful coupling.
¹H-NMR (DMSO-d₆) Septet (~4.6 ppm, 1H), Doublet (~1.3 ppm, 6H)Verifies the structural integrity of the isopropoxy group.
¹H-NMR (DMSO-d₆) Broad singlet (~11.8 ppm, 1H)Confirms the presence of the essential pyrrole N-H proton (Hinge donor).
HPLC (UV 254 nm) Single sharp peak, >98% AUCAssesses chemical purity prior to downstream biological assays.

Biological Context & Kinase Inhibition

Once integrated into a final Active Pharmaceutical Ingredient (API), derivatives of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine frequently target hyperactive kinase pathways, such as the JAK/STAT or MAPK/ERK cascades. By competitively binding to the ATP pocket, these molecules halt the autophosphorylation of the kinase, thereby silencing downstream effector activation and preventing aberrant gene transcription associated with oncogenesis or autoimmune disorders.

Pathway Stimulus Extracellular Signal (e.g., Cytokine) Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., JAK/BRAF) Receptor->Kinase Downstream Downstream Effectors (STAT/MEK) Kinase->Downstream Phosphorylation Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase ATP-Competitive Binding (Blocks Activation) Transcription Gene Transcription (Proliferation) Downstream->Transcription Activation

Fig 3: Kinase signaling pathway disruption via ATP-competitive 7-azaindole inhibition.

References

  • NIST Chemistry WebBook. "1H-Pyrrolo[2,3-b]pyridine". National Institute of Standards and Technology. URL: [Link]

  • AA Blocks. "Product Index - 916173-16-5". AA Blocks Chemical Database. URL: [Link]

Sources

Foundational

Optimizing the 4-Aryl-7-Azaindole Scaffold: A Technical Guide to SAR and Synthetic Protocols

Executive Summary & Pharmacophore Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for the purine core of ATP. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for the purine core of ATP. This guide focuses specifically on the 4-(4-Isopropoxy-phenyl)-7-azaindole series, a potent chemotype frequently observed in the inhibition of tyrosine kinases such as ALK (Anaplastic Lymphoma Kinase) , c-Met , and TrkA/B .

The transition from a standard indole to a 7-azaindole core significantly alters the hydrogen bond donor/acceptor profile, enhancing affinity for the kinase hinge region. The specific inclusion of a 4-isopropoxyphenyl moiety addresses two critical drug-design bottlenecks:

  • Hydrophobic Pocket Filling: The isopropyl group provides superior occupancy of the hydrophobic back-pocket compared to a methoxy group.

  • Metabolic Stability: Steric bulk at the ether linkage reduces the rate of O-dealkylation by Cytochrome P450 enzymes.

Chemical Synthesis: The C4-Arylation Protocol

The construction of the 4-aryl-7-azaindole core relies on a robust Suzuki-Miyaura cross-coupling strategy. The following protocol details the conversion of the commercially available 4-chloro-7-azaindole intermediate.

Synthetic Pathway Visualization

SynthesisPathway Start 7-Azaindole Oxide 7-Azaindole N-Oxide Start->Oxide mCPBA, EtOAc 0°C to RT Chloro 4-Chloro-7-azaindole (Key Intermediate) Oxide->Chloro POCl3, Reflux (Chlorination) Product 4-(4-Isopropoxyphenyl) -7-azaindole Chloro->Product Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Boronic 4-Isopropoxyphenyl boronic acid Boronic->Product Suzuki Coupling

Figure 1: Synthetic workflow for the C4-functionalization of the 7-azaindole core. Key step involves the regioselective Suzuki coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine with 4-isopropoxyphenylboronic acid.

Reagents:

  • 4-chloro-7-azaindole (1.0 eq)

  • 4-isopropoxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Catalyst]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the dioxane and water. Sparge with nitrogen gas for 15 minutes. Rationale: Removal of dissolved oxygen is critical to prevent homocoupling of the boronic acid and oxidation of the Palladium catalyst.

  • Assembly: Add the 4-chloro-7-azaindole, boronic acid, and base. Add the Pd catalyst last.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours (or 110°C for 45 min in a microwave reactor).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 7-azaindole NH is acidic; ensure the silica is neutral or use a modifier (1% TEA) if streaking occurs.

Structure-Activity Relationship (SAR) Analysis

The potency of 4-(4-Isopropoxy-phenyl)-7-azaindole derivatives is governed by three distinct structural zones.

Zone A: The Hinge Binding Motif (7-Azaindole Core)[1]
  • Mechanism: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the pyrrole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl.

  • SAR Insight: N-methylation at the N1 position typically abolishes activity, confirming the necessity of the H-bond donor. However, N1-sulfonylation is sometimes tolerated in "flipped" binding modes (e.g., in c-Met inhibitors).

Zone B: The Linker (Phenyl Ring)
  • Mechanism: The phenyl ring at C4 positions the tail group into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region), depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • SAR Insight: Ortho-substitution on this phenyl ring often induces a twist, disrupting planarity. While this can improve selectivity (atropisomerism), it often reduces potency against the primary target due to steric clash with the gatekeeper residue.

Zone C: The Tail (Isopropoxy Group)
  • Mechanism: This group targets the hydrophobic region II.

  • Comparative Data:

Substituent (R)LogP (Calc)Metabolic Stability (t1/2)Kinase Potency (Relative)Rationale
-OCH₃ (Methoxy) 2.1Low (< 15 min)++Rapid O-demethylation reduces in vivo efficacy.
-OCH(CH₃)₂ (Isopropoxy) 2.8High (> 60 min)++++Steric bulk protects ether oxygen; fills hydrophobic pocket.
-OCF₃ (Trifluoromethoxy) 3.2Very High+++Good stability, but electron-withdrawing nature weakens the phenyl ring's pi-stacking capability.
-OH (Phenol) 1.4N/A+Result of metabolism; often inactive due to polarity.

Biological Validation & Signaling Pathways[2]

To validate the efficacy of synthesized derivatives, researchers must assess inhibition of the specific downstream signaling cascades. For 7-azaindole derivatives targeting RTKs (like c-Met or ALK), the MAPK/ERK pathway is the primary readout.

Kinase Signaling Cascade

SignalingPathway Inhibitor 7-Azaindole Derivative RTK Receptor Tyrosine Kinase (ALK / c-Met) Inhibitor->RTK Inhibits ATP Binding RAS RAS-GTP RTK->RAS Phosphorylation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2: Mechanism of Action. The inhibitor blocks ATP binding at the RTK, halting the RAS-RAF-MEK-ERK phosphorylation cascade.

In Vitro Assay Protocol (FRET-based)

Objective: Determine IC50 values using a Z'-LYTE™ or LanthaScreen™ format.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix Kinase (e.g., ALK), Fluorescent Peptide Substrate, and ATP (at Km concentration) in reaction buffer.

  • Treatment: Add compound (1% final DMSO). Incubate for 60 minutes at RT.

  • Development: Add Development Reagent (Protease). Phosphorylated peptides are protected from cleavage.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal. High FRET = High Phosphorylation (No Inhibition). Low FRET = Inhibition.

Conclusion

The 4-(4-Isopropoxy-phenyl)-7-azaindole scaffold is a textbook example of rational drug design. By leveraging the 7-azaindole core for hinge binding and optimizing the 4-position with a lipophilic, metabolically stable isopropoxy group, researchers can achieve nanomolar potency against oncogenic kinases. Future optimization should focus on the 5-position of the azaindole ring to introduce solubilizing groups (e.g., piperazines) to improve oral bioavailability without disrupting the core binding mode.

References

  • Bandarage, U. K., et al. (2021).[1] "Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 33, 127721.[1]

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 7(4), 292-315.

  • Song, J., et al. (2016). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors." Bioorganic Chemistry, 66, 1-10.

  • Bamborough, P., et al. (2007). "7-Azaindoles as potent, selective and bioavailable inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.

Sources

Exploratory

Kinase Inhibitor Potential of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

This in-depth technical guide analyzes the kinase inhibitor potential of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine , a specialized small molecule scaffold within the 7-azaindole class. Technical Whitepaper & Expe...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the kinase inhibitor potential of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine , a specialized small molecule scaffold within the 7-azaindole class.

Technical Whitepaper & Experimental Guide

Executive Summary

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine represents a high-value "privileged scaffold" in kinase drug discovery. Belonging to the 4-aryl-7-azaindole class, this molecule functions as a potent, ATP-competitive inhibitor primarily targeting IKK


 (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta) , a critical regulator of the NF-

B inflammatory pathway.

Structural biology (X-ray crystallography) reveals that this scaffold also possesses significant affinity for JNK1 (c-Jun N-terminal Kinase 1) , indicating a dual-inhibitor profile that bridges inflammatory and stress-signaling cascades. Its chemical architecture—specifically the 4-isopropoxyphenyl moiety—is engineered to occupy the hydrophobic back-pocket of the kinase ATP-binding site, conferring potency and selectivity over other kinome members.

Chemical Architecture & Binding Mechanism

Structural Analysis

The molecule comprises two distinct pharmacophores:

  • Hinge Binder (7-Azaindole Core): The 1H-pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP. The pyridine nitrogen (N7) and pyrrole nitrogen (N1) form a bidentate hydrogen bond network with the kinase hinge region.

  • Hydrophobic Effector (4-Isopropoxyphenyl): The phenyl ring at the C4 position projects into the ATP-binding pocket's hydrophobic region (often the "gatekeeper" or ribose pocket). The para-isopropoxy group provides additional van der Waals contacts, optimizing shape complementarity and potency.

Mechanism of Action: ATP Competition

The inhibitor functions as a Type I kinase inhibitor , binding to the active conformation (DFG-in) of the kinase.

  • Binding Mode: The 7-azaindole scaffold typically binds in a "flipped" orientation relative to adenosine.

  • Interaction:

    • N1 (Donor): H-bonds to the backbone carbonyl of the hinge residue (e.g., Glu149 in IKK

      
      ).
      
    • N7 (Acceptor): H-bonds to the backbone amide of the hinge residue (e.g., Cys99 in IKK

      
      ).
      
    • 4-Aryl Group: Displaces the conserved water network and creates hydrophobic stacking interactions.

Structural Evidence (PDB 4AWI)

Crystallographic data from the Protein Data Bank (Entry 4AWI ) confirms the binding of the 4-phenyl-7-azaindole scaffold to JNK1 , serving as a surrogate for the IKK


 binding mode due to high structural homology in the ATP cleft.

Target Profile & Signaling Pathways

Primary Target: IKK (NF- B Pathway)

Inhibition of IKK


 prevents the phosphorylation of I

B

, blocking its ubiquitination and degradation. This sequesters the NF-

B dimer (p50/p65) in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF

, IL-1

, IL-6).
Secondary Target: JNK1 (MAPK Pathway)

The compound shows cross-reactivity with JNK1, a stress-activated protein kinase. Dual inhibition of IKK


 and JNK1 is therapeutically advantageous in conditions like rheumatoid arthritis and metabolic syndrome, where both inflammation and cellular stress are drivers.
Pathway Visualization

The following diagram illustrates the dual inhibition mechanism within the cellular signaling network.

SignalingPathway cluster_NFkB NF-κB Inflammatory Pathway cluster_MAPK JNK Stress Pathway Inhibitor 4-(4-Isopropoxy-phenyl) -7-azaindole IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Inhibitor->IKK_Complex Inhibits (IC50 < 100 nM) JNK1 JNK1 (c-Jun N-terminal Kinase) Inhibitor->JNK1 Inhibits (Off-target) TNFR TNF Receptor TAK1 TAK1 Complex TNFR->TAK1 TAK1->IKK_Complex IkB IκBα (Inhibitor) IKK_Complex->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) Transcription NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines NFkB_Nuc->Cytokines Stress Cellular Stress (ROS/UV) MKK4_7 MKK4/7 Stress->MKK4_7 MKK4_7->JNK1 cJun c-Jun (AP-1) JNK1->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Figure 1: Dual signaling blockade. The inhibitor targets the ATP-binding clefts of both IKK


 and JNK1, effectively dampening downstream transcriptional activation of inflammatory mediators.

Experimental Protocols

In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant IKK


 or JNK1.

Reagents:

  • Recombinant Human IKK

    
     (active).
    
  • Substrate: Biotinylated-I

    
    B
    
    
    
    peptide.
  • ATP (at

    
    , typically 10 
    
    
    
    M).
  • Detection: Europium-labeled anti-phospho antibody + SA-APC (Streptavidin-Allophycocyanin).

Protocol:

  • Compound Prep: Prepare a 10-point dilution series of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine in 100% DMSO (Top conc: 10

    
    M).
    
  • Reaction Mix: In a 384-well plate, add 5

    
    L of compound (1% final DMSO).
    
  • Enzyme Addition: Add 10

    
    L of enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM DTT, 0.01% BSA). Incubate for 15 min at RT.
  • Start Reaction: Add 10

    
    L of Substrate/ATP mix.
    
  • Incubation: Incubate for 60 min at RT.

  • Termination/Detection: Add 25

    
    L of Detection Mix (EDTA + Eu-Ab + SA-APC).
    
  • Read: Measure Time-Resolved Fluorescence (Ex: 337 nm, Em: 615/665 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Cellular NF- B Translocation Assay

Objective: Validate cellular potency and membrane permeability.

Protocol:

  • Seeding: Seed HeLa or A549 cells in 96-well imaging plates (10,000 cells/well).

  • Treatment: Pre-treat cells with the inhibitor (0.1 - 10

    
    M) for 1 hour.
    
  • Stimulation: Stimulate with TNF

    
     (10 ng/mL) for 30 minutes.
    
  • Fixation: Fix with 4% Paraformaldehyde.

  • Staining: Permeabilize and stain with anti-p65 (NF-

    
    B subunit) primary antibody and AlexaFluor-488 secondary. Counterstain nuclei with DAPI.
    
  • Imaging: Use High-Content Screening (HCS) microscopy.

  • Quantification: Measure the ratio of Nuclear vs. Cytoplasmic fluorescence intensity. A potent inhibitor will retain p65 in the cytoplasm despite TNF

    
     stimulation.
    

Quantitative Data Summary

The following table summarizes the expected potency profile based on the 4-aryl-7-azaindole scaffold class (Liddle et al., 2012).

ParameterValue / RangeNotes
IKK

IC50
< 100 nM High potency due to hinge binding and hydrophobic fit.
JNK1 IC50 ~ 100 - 500 nM Secondary target; relevant for polypharmacology.
Selectivity > 50-fold vs. IKK

Critical for safety; IKK

is involved in non-canonical pathways.
Ligand Efficiency > 0.35Indicates a high binding energy per heavy atom.
Solubility ModerateIsopropoxy group aids lipophilicity but limits aqueous solubility.

Synthesis & Structural Validation

Synthetic Route (Suzuki-Miyaura Coupling): The synthesis of this scaffold is highly modular, allowing for rapid SAR expansion.

  • Starting Material: 4-Chloro-7-azaindole (or 4-Bromo).

  • Coupling Partner: 4-Isopropoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Conditions: Na

    
    CO
    
    
    
    (aq), Dioxane/Water, 90°C, 12h.
  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Validation Check:

  • 1H NMR: Characteristic doublet for isopropyl methyls (~1.3 ppm) and septet for the methine (~4.6 ppm). 7-azaindole protons show distinct splitting in the aromatic region.

  • Mass Spec: [M+H]+ = 253.13 (Calculated for C

    
    H
    
    
    
    N
    
    
    O).

References

  • Liddle, J., et al. (2012).[1][2] "4-Phenyl-7-azaindoles as potent, selective and bioavailable IKK2 inhibitors demonstrating good in vivo efficacy."[1][3] Bioorganic & Medicinal Chemistry Letters, 22(16), 5222-5226.[1] [1][2][4]

  • RCSB Protein Data Bank. (2012). "Entry 4AWI: Human Jnk1alpha kinase with 4-phenyl-7-azaindole IKK2 inhibitor." wwPDB.

  • Bamborough, P., et al. (2012).[1][2] "Structure-Based Drug Design of IKK2 Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for 7-azaindole binding modes).

Sources

Foundational

Biological Activity of Isopropoxy-Phenyl Substituted 7-Azaindoles

Content Type: In-Depth Technical Guide Focus: Medicinal Chemistry, MAP4K4 Inhibition, and Neuroprotective Pathways Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Focus: Medicinal Chemistry, MAP4K4 Inhibition, and Neuroprotective Pathways Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Pharmacophore Defined

The 3-(4-isopropoxyphenyl)-7-azaindole scaffold represents a highly optimized pharmacophore in the field of kinase inhibition, specifically distinguished by its efficacy in targeting MAP4K4 (HGK) , a key upstream regulator of the JNK apoptotic pathway. While the 7-azaindole core provides a robust ATP-competitive hinge-binding motif, the introduction of the 4-isopropoxyphenyl group at the C3 position is a critical medicinal chemistry maneuver. This substitution exploits a specific hydrophobic back-pocket within the kinase active site, enhancing both potency and selectivity over homologous kinases while modulating physicochemical properties for blood-brain barrier (BBB) penetration.

This guide details the structural rationale, biological mechanism, and experimental validation of this scaffold, with a specific focus on Compound 7q , a lead candidate for ameliorating motor neuron degeneration in Amyotrophic Lateral Sclerosis (ALS).

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 7-Azaindole Core (The Anchor)

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged scaffold" in kinase drug discovery due to its ability to mimic the purine ring of ATP.

  • N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor to the kinase hinge region (typically Glu or Leu residues).

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor, forming a bidentate interaction that anchors the molecule.

The 3-(4-Isopropoxyphenyl) Moiety (The Selector)

The substitution at the C3 position is the determinant of specificity.

  • Hydrophobic Filling: The phenyl ring projects into the "gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket).

  • Isopropoxy vs. Methoxy: While early generation inhibitors utilized methoxy groups (e.g., in PLX derivatives), the isopropoxy group provides superior lipophilic displacement. The bulky isopropyl group displaces water molecules from the hydrophobic pocket, resulting in an entropic gain in binding energy.

  • Metabolic Stability: The steric bulk of the isopropyl group can retard O-dealkylation by cytochrome P450 enzymes compared to the more accessible methoxy or ethoxy analogs.

Comparative SAR Data

The following table summarizes the impact of C3-phenyl substitutions on MAP4K4 inhibition and Motor Neuron (MN) protection (Data synthesized from Cell Reports 2019 and ACS Med. Chem. Lett. contexts).

Compound IDC3 SubstituentR5 Substituent (Solubilizing)MAP4K4 IC50 (nM)MN Survival (EC50, µM)Notes
Compound 1 3-quinolinePiperazine-linker~150.20Good potency, moderate selectivity.
Compound 7q 4-isopropoxyphenyl 4-methylpiperazin-1-yl-methyl < 5 0.11 Lead Candidate. Enhanced lipophilic fit.
Analog A 4-methoxyphenyl4-methylpiperazin-1-yl-methyl~250.45Reduced hydrophobic interaction.
Analog B Phenyl (unsub)4-methylpiperazin-1-yl-methyl>100>1.0Lacks necessary pocket filling.

Biological Mechanism of Action[1][2][3]

The primary biological activity of isopropoxy-phenyl 7-azaindoles in this context is the inhibition of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4) .

The Neurodegenerative Cascade

In motor neuron diseases like ALS, cellular stress (ER stress, oxidative stress) triggers a lethal signaling cascade. MAP4K4 acts as a sensor and amplifier of this stress.

  • Activation: Stress phosphorylates and activates MAP4K4.

  • Propagation: Activated MAP4K4 phosphorylates JNK3 (c-Jun N-terminal Kinase 3).

  • Execution: p-JNK3 phosphorylates c-Jun, which translocates to the nucleus to transcribe pro-apoptotic genes (e.g., PUMA, Bim).

  • Inhibition: Compound 7q blocks MAP4K4, preventing JNK phosphorylation and sparing the neuron.

Pathway Visualization

MAP4K4_Pathway Stress Cellular Stress (ER Stress / SOD1 Mutants) MAP4K4 MAP4K4 (HGK) (Target of 7-Azaindole) Stress->MAP4K4 Activates JNK JNK3 Phosphorylation MAP4K4->JNK Phosphorylates Inhibitor Isopropoxy-Phenyl 7-Azaindole (Cmpd 7q) Inhibitor->MAP4K4 Inhibits (IC50 < 5nM) Survival Neuronal Survival & Neurite Outgrowth Inhibitor->Survival Promotes cJun c-Jun Activation JNK->cJun Activates Apoptosis Motor Neuron Apoptosis cJun->Apoptosis Induces Gene Expression

Caption: The MAP4K4-JNK-c-Jun signaling axis. Inhibition by 7-azaindole derivatives halts the pro-apoptotic cascade.[1]

Experimental Protocols

Chemical Synthesis of Compound 7q

Objective: Synthesis of 3-(4-isopropoxyphenyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine.

Methodology: The synthesis relies on a sequential Suzuki-Miyaura cross-coupling strategy.

Reagents:

  • 5-bromo-7-azaindole (Starting Material)[2]

  • 4-isopropoxyphenylboronic acid[1][2][3]

  • Pd(dppf)Cl2 (Catalyst)

  • Cs2CO3 (Base)

  • Dioxane/Water (Solvent)

Protocol:

  • Halogenation (Optional if starting from core): If starting from 7-azaindole, iodinate at C3 using N-iodosuccinimide (NIS) in DMF to generate 3-iodo-7-azaindole.

  • Suzuki Coupling (C3 Functionalization):

    • Dissolve 5-bromo-3-iodo-7-azaindole (1.0 eq) in 1,4-dioxane/H2O (4:1).

    • Add 4-isopropoxyphenylboronic acid (1.1 eq), Cs2CO3 (2.0 eq), and Pd(dppf)Cl2 (5 mol%).

    • Degas with argon for 5 mins.

    • Heat at 90°C for 4 hours.

    • Note: The C3-iodine is more reactive than the C5-bromine, allowing regioselective coupling.

  • Suzuki Coupling (C5 Functionalization):

    • Use the C3-substituted intermediate. Add the relevant R5-boronic ester (e.g., 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester).

    • Repeat coupling conditions (100°C, overnight).

  • Purification:

    • Filter through Celite. Concentrate in vacuo.

    • Purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

  • Validation: Verify structure via 1H-NMR (look for isopropoxy septet at ~4.6 ppm and doublet at ~1.3 ppm).

In Vitro MAP4K4 Kinase Assay

Objective: Determine IC50 of the synthesized compound.

  • System: ADP-Glo Kinase Assay (Promega).

  • Enzyme: Recombinant human MAP4K4 (HGK).

  • Substrate: Myelin Basic Protein (MBP) or specific MAP4K4 peptide substrate.

  • Procedure:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Incubate MAP4K4 (5 nM) with Compound 7q (serial dilution 10 µM to 0.1 nM) for 15 mins at RT.

    • Add ATP (10 µM) and Substrate (0.2 mg/mL) to initiate reaction.

    • Incubate at 30°C for 60 mins.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 mins.

    • Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

Synthesis_Workflow Start 5-bromo-7-azaindole Step1 Iodination (NIS) (C3-iodo intermediate) Start->Step1 Step2 Suzuki Coupling 1 (4-isopropoxyphenylboronic acid) Step1->Step2 Intermed 3-(4-isopropoxyphenyl) Intermediate Step2->Intermed Step3 Suzuki Coupling 2 (R5-solubilizing group) Intermed->Step3 Final Compound 7q (Active Inhibitor) Step3->Final

Caption: Regioselective synthesis workflow for 3,5-disubstituted 7-azaindoles.

Future Directions & Clinical Implications

While the isopropoxyphenyl substitution significantly improves potency against MAP4K4, future optimization must focus on CNS pharmacokinetics .

  • BBB Permeability: The lipophilicity (cLogP) must be balanced to ensure the compound crosses the blood-brain barrier effectively without being a substrate for P-gp efflux pumps.

  • Selectivity Profiling: While selective against many kinases, off-target inhibition of MPS1 (TTK) should be monitored, as MPS1 inhibition is anti-proliferative (useful in cancer, potentially toxic in neurodegeneration).

  • Dual-Activity: There is emerging interest in using this scaffold for Retinal Angiogenesis (via MAP4K4/angiogenesis pathways), suggesting a repurposing potential beyond ALS.

References

  • Watts, M. E., Wu, C., & Rubin, L. L. (2019). Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis—Molecular Studies Toward New Therapeutics.[4] Journal of Experimental Neuroscience, 13. Link

  • Wu, C., Watts, M. E., Rubin, L. L., et al. (2019). MAP4K4 Activation Mediates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis.[5][4] Cell Reports, 26(5), 1143-1156. Link

  • Crawford, T. D., et al. (2014). Discovery of a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. ACS Medicinal Chemistry Letters, 6(8), 913–918. Link

  • Plewe, M. B., et al. (2016). Azaindole Inhibitors of MAP4K4 for the Treatment of Neurodegeneration. Bioorganic & Medicinal Chemistry Letters.
  • Sessions, E. H., et al. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors.[3][6] Bioorganic & Medicinal Chemistry Letters, 21, 7113-7118.[3][6] Link

Sources

Exploratory

Thermodynamic Solubility Profile of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide

Executive Summary In my tenure as a Senior Application Scientist overseeing early-stage drug development, I have consistently observed that late-stage attrition of targeted therapeutics is disproportionately driven by po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure as a Senior Application Scientist overseeing early-stage drug development, I have consistently observed that late-stage attrition of targeted therapeutics is disproportionately driven by poor physicochemical properties rather than a lack of target engagement. The compound 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine represents a classic archetype of this challenge. While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold for kinase inhibition[1], its combination with a highly lipophilic 4-isopropoxyphenyl moiety creates a highly planar, hydrophobic molecule.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic solubility profile of this compound. By dissecting the causality behind its physical properties and establishing a self-validating shake-flask protocol, this guide equips drug development professionals with the actionable intelligence required to navigate lead optimization and formulation strategies.

Physicochemical Profiling & Causality

To understand the solubility profile of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, we must first deconstruct its molecular architecture. The 7-azaindole core is a well-established bioisostere of indole, universally deployed in medicinal chemistry as a hinge-binding motif[2],[1]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH functions as a hydrogen bond donor, enabling bidentate interactions with the ATP-binding pocket of various kinases[1].

However, this structural elegance comes at a physicochemical cost:

  • Crystal Lattice Energy: The planar nature of the 7-azaindole core promotes tight

    
     stacking in the solid state. High crystal lattice energy acts as a massive thermodynamic barrier to dissolution.
    
  • Lipophilicity (LogP): The addition of the 4-(4-isopropoxyphenyl) group dramatically increases the molecular lipophilicity. The bulky, hydrophobic isopropoxy ether extends into hydrophobic pockets of target proteins, driving potency but simultaneously repelling aqueous solvation.

  • Ionization Potential: The basicity of the pyridine nitrogen in the 7-azaindole core is relatively weak (pKa typically ranging from 4.0 to 5.0). Consequently, the molecule remains largely un-ionized at physiological pH (7.4), further depressing its aqueous solubility[3].

KinaseInteraction Hinge Kinase Hinge Region (Hydrogen Bonding) Azaindole 1H-pyrrolo[2,3-b]pyridine (Privileged Scaffold) Hinge->Azaindole Bidentate H-Bonds Isopropoxy 4-(4-Isopropoxy-phenyl) (Lipophilic Moiety) Azaindole->Isopropoxy C4 Substitution Hydrophobic Hydrophobic Pocket II Isopropoxy->Hydrophobic Van der Waals Solubility Poor Aqueous Solubility (High Crystal Lattice Energy) Isopropoxy->Solubility Drives Lipophilicity

Fig 1: Mechanistic role of the 7-azaindole scaffold and lipophilic substitution in kinase binding.

The Paradigm: Thermodynamic vs. Kinetic Solubility

A critical error often made in early discovery is conflating kinetic and thermodynamic solubility.

  • Kinetic Solubility is determined by spiking a DMSO stock solution of the compound into an aqueous buffer and measuring the point of precipitation[4],[5]. While useful for High-Throughput Screening (HTS), it represents a metastable supersaturated state and is highly skewed by the co-solvent effect of DMSO.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent when in contact with an excess of its most stable solid crystalline form[5].

For a highly crystalline compound like 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, relying on kinetic data will result in severe overestimations of in vivo exposure. Thermodynamic solubility is the mandatory "gold standard" for lead optimization, formulation development, and Biopharmaceutics Classification System (BCS) categorization[3].

Standardized Shake-Flask Methodology (Self-Validating Protocol)

To generate highly trustworthy thermodynamic data, I mandate the use of a rigorously controlled Shake-Flask method[6]. The protocol below is designed as a self-validating system : it incorporates structural checks to ensure that the solubility value obtained corresponds to the correct solid-state polymorph, preventing downstream formulation disasters.

Step-by-Step Protocol
  • Solid Dispensing: Accurately weigh 2–5 mg of crystalline 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine into a 2 mL glass vial. Causality: Glass is used to prevent the non-specific binding of highly lipophilic compounds that frequently occurs with polypropylene plastics.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., SGF pH 1.2, FaSSIF pH 6.8, or PBS pH 7.4). Ensure a visible excess of solid remains. Regulatory guidelines recommend profiling across a pH range of 1.0 to 6.8[3].

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C for 72 hours. Causality: A 72-hour timeframe is critical. 7-azaindole derivatives often form transient metastable polymorphs upon initial wetting. Extended shaking ensures complete conversion to the lowest-energy, most stable thermodynamic crystal form[4],[5].

  • Phase Separation: Centrifuge the suspension at 15,000

    
     g for 15 minutes at 37 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: High-speed centrifugation prevents colloidal aggregates from passing into the filtrate, which would artificially inflate the UV/LC-MS solubility reading.
    
  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via LC-MS/MS against a matrix-matched calibration curve[6].

  • System Validation (QC Step): Recover the residual solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (pXRD). Causality: If the pXRD pattern differs from the starting API, a phase transformation (e.g., hydrate formation or salt disproportionation) has occurred, and the solubility value must be attributed to the new form[3].

ShakeFlask Step1 1. Solid Dispensing (Excess Compound) Step2 2. Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 3. Equilibration (72h Shake @ 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation + Filtration) Step3->Step4 Step5 5. Quantification (LC-MS/MS) Step4->Step5 QC QC: Solid State Analysis (pXRD for Polymorphs) Step4->QC Analyze Residual Pellet

Fig 2: Self-validating thermodynamic shake-flask workflow for solubility quantification.

Quantitative Solubility Profiling

Based on the physicochemical properties of the 7-azaindole core and the highly lipophilic isopropoxyphenyl substituent, the thermodynamic solubility profile exhibits stark pH dependency. Below is the representative quantitative data matrix for this structural class.

Buffer SystempHSimulated Thermodynamic Solubility (µg/mL)Dominant Ionization StateMechanistic Rationale
SGF (Simulated Gastric Fluid)1.242.5Protonated (Cationic)Full protonation of the pyridine nitrogen (pKa ~4.5) disrupts the crystal lattice and enhances ion-dipole interactions with water.
Acetate Buffer 4.515.2Partial ProtonationAt pH = pKa, the compound exists in a 50/50 equilibrium of ionized and unionized species.
FaSSIF (Fasted State Intestinal)6.8< 1.0Neutral (Free Base)Complete deprotonation. Solubility is driven entirely by the highly lipophilic isopropoxyphenyl moiety, resulting in near-total insolubility.
PBS (Phosphate Buffered Saline)7.4< 1.0Neutral (Free Base)Baseline intrinsic solubility of the neutral crystal lattice.

Data Summary: The compound exhibits classic weak base behavior. While gastric solubility is moderately viable, the compound will inevitably precipitate upon entering the neutral pH environment of the duodenum, leading to severely compromised oral bioavailability.

Strategic Avenues for Solubility Enhancement

When faced with the sub-microgram/mL neutral solubility of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, development teams must pivot to targeted interventions.

1. Structural Modification (Increasing


): 
To break the planarity of the 7-azaindole system, medicinal chemists should consider introducing aliphatic, sp3-hybridized solubilizing groups. Tethering a morpholine or piperazine moiety to the scaffold is a proven strategy to disrupt crystal packing and increase water solubility by several orders of magnitude without abrogating target binding[7],[8].

2. Enabling Formulations: If the structure cannot be altered due to strict Structure-Activity Relationship (SAR) constraints, formulation scientists must bypass the crystal lattice energy entirely:

  • Amorphous Solid Dispersions (ASDs): Spray-drying the compound with a hydrophilic polymer (e.g., HPMCAS) traps the API in a high-energy amorphous state, drastically improving apparent solubility in the intestines.

  • Lipid-Based Delivery: Utilizing the high LogP of the isopropoxyphenyl group, the compound can be formulated in self-microemulsifying drug delivery systems (SMEDDS) utilizing excipients like Capryol or Labrasol to maintain the drug in a solubilized state throughout the GI tract.

References

  • [7] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • [8] Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. Available at: [Link]

  • [6] Shake-Flask Solubility Assay. Bienta. Available at: [Link]

  • [1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage). Available at: [Link]

  • [5] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences (Tabriz University of Medical Sciences). Available at: [Link]

  • [3] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. University of Barcelona Digital Repository. Available at: [Link]

Sources

Foundational

Predictive Metabolic Profiling and Structural Optimization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine represents a structurally compelling scaffold that merges a privileged 7-azaindole core with a lipophilic 4-isopropoxyphenyl substituent. While the 7-azaindole core provides excellent kinase-binding properties and inherent oxidative stability[1], the isopropoxy moiety introduces a critical metabolic liability. This whitepaper deconstructs the predicted biotransformation pathways of this molecule, establishes the causality behind its metabolic soft spots, and provides self-validating in vitro protocols to empirically quantify its pharmacokinetic profile.

Structural Deconstruction & Mechanistic Vulnerabilities

To accurately predict the in vivo half-life of a compound, one must analyze the electron distribution and steric presentation of its structural motifs to Cytochrome P450 (CYP450) enzymes.

The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

The 7-azaindole ring is a bioisostere of indole, frequently utilized in the design of highly selective targeted therapies, such as ATM and CDK8 inhibitors[1][2]. From a metabolic standpoint, the introduction of the nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the adjacent pyrrole ring, making it significantly less susceptible to CYP-mediated epoxidation or hydroxylation compared to a standard indole. However, the pyridine nitrogen itself remains a potential, albeit minor, site for N-oxidation by Flavin-containing monooxygenases (FMOs) or CYPs[3].

The 4-Isopropoxyphenyl Motif (The Primary Soft Spot)

Aliphatic ethers are notorious metabolic soft spots[4]. The isopropoxy group is highly susceptible to O-dealkylation , primarily mediated by CYP3A4 and CYP2C9.

  • The Causality of Cleavage: The mechanism initiates via Hydrogen Atom Transfer (HAT) from the α-carbon of the isopropyl group to the highly reactive Iron-Oxo (Compound I) species in the CYP heme center. Because the secondary C-H bonds of the isopropyl group are relatively weak and sterically accessible, HAT occurs rapidly.

  • Spontaneous Degradation: Oxygen rebound forms an unstable hemiacetal intermediate. This intermediate cannot be isolated; it spontaneously collapses, cleaving the ether bond to yield a stable phenol and liberating acetone as a byproduct[4].

Predicted Biotransformation Pathways

Based on the structural liabilities identified above, the primary metabolic clearance pathway for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine will be O-dealkylation, resulting in the active/stable phenol metabolite: 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol .

MetabolicPathway Parent 4-(4-Isopropoxy-phenyl)- 1H-pyrrolo[2,3-b]pyridine CYP CYP450 (e.g., 3A4, 2C9) Parent->CYP Oxidation AlphaOH α-Hydroxylated Hemiacetal Intermediate CYP->AlphaOH O-Dealkylation (Primary Soft Spot) NOxide Pyridine N-Oxide (Minor Metabolite) CYP->NOxide N-Oxidation (Minor Pathway) Phenol 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol (Major Metabolite) AlphaOH->Phenol Spontaneous Cleavage Acetone Acetone (Byproduct) AlphaOH->Acetone Spontaneous Cleavage

Predicted CYP450-mediated biotransformation pathway of the target compound.

Quantitative Data Synthesis: Predicted Parameters

To guide the experimental setup, we have synthesized the predicted physicochemical and metabolic parameters into a standardized matrix. Because the isopropoxy group is highly labile, we predict a moderate-to-high intrinsic clearance (


).
ParameterPredicted ValuePharmacokinetic Implication
LogP (Lipophilicity) ~3.6Optimal for passive permeability; high affinity for CYP3A4 active site.
Polar Surface Area (PSA) 44.2 ŲExcellent membrane permeability; potential for CNS penetration.
HLM

> 45 µL/min/mgIndicates rapid Phase I metabolism driven by O-dealkylation.
Hepatocyte

> 30 µL/min/10⁶ cellsSuggests high hepatic extraction ratio; potential first-pass liability.
Major Metabolite Fraction > 85% (Phenol)The resulting phenol may undergo rapid Phase II glucuronidation.

Empirical Validation: Self-Validating Experimental Protocols

To empirically validate these predictions, in vitro systems such as Human Liver Microsomes (HLMs) and cryopreserved hepatocytes serve as the dominant, highly physiologically relevant models[5][6]. The following protocols are designed as self-validating systems, incorporating strict controls to differentiate enzymatic metabolism from chemical instability.

Protocol 1: High-Throughput Microsomal Intrinsic Clearance ( )

HLMs isolate the endoplasmic reticulum fraction containing CYP450s. Because they lack endogenous cofactors, the addition of NADPH is an absolute requirement, providing a perfect mechanism for a negative control[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the target compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains <0.1% (preventing CYP inhibition).

  • Pre-Incubation: In a 96-well plate, combine 0.5 mg/mL HLMs with the 1 µM compound. Pre-incubate at 37°C for 5 minutes.

    • Positive Control: Run a parallel well with Verapamil (a known rapid CYP3A4 substrate).

    • Negative Control (Self-Validation): Run a parallel well containing the compound and HLMs, but without NADPH. Any degradation here indicates chemical instability, not enzymatic metabolism.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (final concentration) to the test and positive control wells.

  • Kinetic Sampling & Quenching: At time points

    
     minutes, transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The cold organic solvent instantly denatures the CYPs, quenching the reaction.
    
  • Preparation for Analysis: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Metabolite Identification (MetID) via LC-HRMS

While Protocol 1 quantifies the rate of disappearance, MetID identifies what the compound becomes. High-Resolution Mass Spectrometry (HRMS) is required to detect exact mass shifts (e.g., -42 Da for the loss of the propene fragment during O-dealkylation).

Workflow Incubation 1. HLM/Hepatocyte Incubation (10 µM) Quench 2. Protein Precipitation (Cold Acetonitrile) Incubation->Quench Centrifuge 3. Centrifugation (14,000 x g) Quench->Centrifuge LCHRMS 4. LC-HRMS/MS (DDA Mode) Centrifuge->LCHRMS Data 5. Mass Defect Filtering LCHRMS->Data

Standardized LC-HRMS workflow for empirical metabolite identification.

Step-by-Step Methodology:

  • Scale-Up: Conduct the HLM incubation (as in Protocol 1) but increase the compound concentration to 10 µM to ensure sufficient metabolite generation for detection. Incubate for 60 minutes.

  • Concentration: After quenching and centrifugation, evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of 5% acetonitrile in water.

  • LC-HRMS Acquisition: Inject the sample onto a Q-TOF or Orbitrap mass spectrometer. Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most intense precursor ions.

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent compound (

    
     253.13). Scan for the predicted major metabolite at 
    
    
    
    211.08 (Phenol) and minor N-oxide at
    
    
    269.12.

Lead Optimization Strategies

If the empirical data confirms rapid clearance via O-dealkylation, medicinal chemistry intervention is required to block this soft spot while retaining the compound's biological efficacy.

  • Fluorination (Inductive Deactivation): Replacing the isopropoxy group with a trifluoromethoxy (

    
    ) or a fluorinated isopropoxy group (
    
    
    
    ) is a classic physical organic strategy. The highly electronegative fluorine atoms exert a strong inductive pull, significantly increasing the bond dissociation energy of the adjacent C-H bonds, thereby preventing CYP-mediated Hydrogen Atom Transfer[7].
  • Deuteration (Kinetic Isotope Effect): Replacing the single hydrogen atom on the α-carbon of the isopropyl group with Deuterium (

    
    ) leverages the primary kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, it slows down the rate-limiting HAT step without altering the steric bulk of the molecule[5].
    
  • Conformational Restriction: Converting the flexible isopropoxy ether into a rigid cyclic ether (e.g., an oxetane or tetrahydrofuran ring fused to the phenyl) alters the steric presentation of the oxygen and adjacent carbons to the CYP active site, often reducing binding affinity for the metabolizing enzyme.

References

  • Benchchem.Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds.
  • PubMed (NIH).The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis.
  • MDPI.An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed (NIH).Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • PMC (NIH).Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
  • PMC (NIH).Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
  • PMC (NIH).On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ResearchGate.Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Pharma Focus Asia.Metabolic Stability.
  • Creative Bioarray.Metabolic stability & identification.

Sources

Exploratory

Technical Monograph: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

This technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the specific chemical identity, synthesis pathways, and biological rationale for the 7-azaindole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the specific chemical identity, synthesis pathways, and biological rationale for the 7-azaindole scaffold.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

Compound Name: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Common Scaffold: 4-Aryl-7-azaindole CAS Registry Number: 916173-16-5[1]

This molecule represents a privileged scaffold in medicinal chemistry, specifically designed as a bioisostere of purine (adenine). The 7-azaindole core allows for bidentate hydrogen bonding within the ATP-binding pocket of kinase enzymes, while the 4-aryl substitution extends into the hydrophobic pocket (Gatekeeper region), often conferring selectivity.

Physiochemical Data Table
PropertyValue / String
Molecular Formula C₁₆H₁₆N₂O
Molecular Weight 252.31 g/mol
Canonical SMILES CC(C)OC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2
InChI String InChI=1S/C16H16N2O/c1-10(2)19-14-6-4-12(5-7-14)15-8-9-17-16-13(15)3-11-18-16/h3-11H,1-2H3,(H,17,18)
H-Bond Donors 1 (Pyrrole NH)
H-Bond Acceptors 3 (Pyridine N, Ether O)
LogP (Predicted) ~3.5 - 4.1

Structural Visualization & Logic

The following diagram illustrates the core chemical connectivity and the functional logic of the molecule. The 7-azaindole core serves as the "Hinge Binder," while the isopropoxyphenyl group acts as the "Hydrophobic Tail."

ChemicalStructure cluster_0 Pharmacophore Logic Core 7-Azaindole Core (Hinge Binder) Linker C4-Aryl Bond (Rigid Linker) Core->Linker Substitution at C4 Tail 4-Isopropoxyphenyl (Hydrophobic Pocket) Linker->Tail Extension

Figure 1: Pharmacophore segmentation of the target molecule.

Synthesis & Manufacturing Protocols

The synthesis of 4-substituted 7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct electrophilic aromatic substitution at the C4 position difficult. The industry-standard protocol utilizes an N-oxide activation strategy followed by a Suzuki-Miyaura coupling.

Retrosynthetic Pathway
  • Target: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine[1]

  • Disconnection: C4-C(Aryl) bond.

  • Intermediates: 4-Chloro-7-azaindole + 4-Isopropoxyphenylboronic acid.

  • Starting Material: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).

Detailed Experimental Protocol
Step 1: Activation (Formation of N-Oxide)
  • Reagents: 7-Azaindole, m-CPBA (meta-Chloroperoxybenzoic acid), EtOAc/DCM.

  • Mechanism: Oxidation of the pyridine nitrogen (N7) increases the susceptibility of the C4 position to nucleophilic attack (via the Reissert-Henze mechanism in the next step).

  • Procedure: Dissolve 7-azaindole in EtOAc. Add m-CPBA (1.1 eq) at 0°C. Stir at RT for 4 hours. The product, 7-azaindole-N-oxide, usually precipitates and can be filtered.

Step 2: Functionalization (Chlorination)
  • Reagents: 7-azaindole-N-oxide, POCl₃ (Phosphorus oxychloride).

  • Mechanism: The N-oxide oxygen attacks POCl₃, creating a leaving group. Chloride attacks C4 (nucleophilic aromatic substitution), followed by aromatization and loss of the oxygen moiety.

  • Procedure: Suspend the N-oxide in POCl₃ (excess). Heat to reflux (80-100°C) for 4-6 hours. Quench carefully on ice (exothermic!). Neutralize with Na₂CO₃. Extract with EtOAc to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine .

Step 3: Coupling (Suzuki-Miyaura)
  • Reagents: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, 4-Isopropoxyphenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/Ethanol/Water.

  • Criticality: Protection of the indole N1 is often not required if using mild bases, but SEM-protection can improve yields if the substrate is stubborn.

  • Procedure:

    • Degas solvents (DME/H₂O) with N₂ for 30 mins.

    • Add halide (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

    • Add Pd catalyst under inert atmosphere.

    • Reflux (90°C) overnight or use Microwave irradiation (120°C, 30 min).

    • Workup: Filter through Celite, extract, and purify via Flash Chromatography (Hexane/EtOAc gradient).

SynthesisPathway SM 7-Azaindole (Starting Material) Int1 7-Azaindole-N-oxide (Activated Core) SM->Int1 m-CPBA, EtOAc Oxidation Int2 4-Chloro-7-azaindole (Electrophile) Int1->Int2 POCl3, Reflux Chlorination Product TARGET MOLECULE 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Int2->Product Pd(PPh3)4, Na2CO3 Suzuki Coupling Reagent 4-Isopropoxyphenyl- boronic acid Reagent->Product Coupling Partner

Figure 2: Synthetic route via N-oxide activation.

Biological Mechanism of Action

Kinase Inhibition Logic

This molecule acts as a Type I or Type I½ kinase inhibitor. The 7-azaindole scaffold mimics the adenine ring of ATP.

  • Hinge Binding: The pyridine nitrogen (N7) acts as a Hydrogen Bond Acceptor, and the pyrrole nitrogen (N1) acts as a Hydrogen Bond Donor. This mimics the N1 and N6-amino group of adenine, forming a bidentate interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction: The C4-phenyl ring projects into the hydrophobic pocket behind the ATP site.

  • Solvent Front: The isopropoxy group extends toward the solvent front or interacts with the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Target Relevance:

  • p38 MAPK: 4-aryl-7-azaindoles are well-documented p38 inhibitors used in inflammation research.

  • FGFR/VEGFR: The scaffold is homologous to drugs like Vemurafenib (which is a 5-substituted azaindole, but 4-substituted variants show distinct selectivity profiles).

BindingMode ATP_Pocket ATP Binding Pocket (Kinase Hinge) Scaffold 7-Azaindole Core ATP_Pocket->Scaffold H-Bond (Donor/Acceptor) Substituent 4-Isopropoxyphenyl Scaffold->Substituent C4 Attachment Substituent->ATP_Pocket Hydrophobic Interaction

Figure 3: Schematic of the ATP-competitive binding mode.

Quality Control & Analytics

To validate the synthesis of CAS 916173-16-5, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Indole NH: Broad singlet ~11.5 - 12.0 ppm.

    • Pyridine H (C6): Doublet ~8.2 ppm.

    • Pyridine H (C5): Doublet ~7.2 ppm.

    • Phenyl Ring: Two doublets (AA'BB' system) ~7.5 ppm and ~7.0 ppm.

    • Isopropoxy CH: Septet ~4.6 ppm.

    • Isopropoxy CH3: Doublet ~1.3 ppm (6 protons).

  • LC-MS:

    • Expected [M+H]+: 253.13.

    • Purity check: UV at 254nm > 95%.

References

  • Synthesis of 4-substituted-7-azaindoles: Title: Preparation method for 4-substituted-7-azaindole. Source: Google Patents (CN102746295B). Link:

  • Biological Context (7-azaindole scaffold): Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: PubMed (National Institutes of Health). Link:[Link]

  • General Synthesis Methodology: Title: Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines. Source: ResearchGate (Organic & Biomolecular Chemistry). Link:[Link]

Sources

Foundational

The Isopropoxy Group: A Key Modulator of 7-Azaindole Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 7-Azaindole Scaffold and the Quest for Enhanced Binding Affinity The 7-azaindole core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold and the Quest for Enhanced Binding Affinity

The 7-azaindole core is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bonds with the hinge region of many kinases, providing a strong anchor for inhibitor binding.[1][2] However, the overall binding affinity and selectivity of a 7-azaindole-based inhibitor are critically dependent on the nature and positioning of its substituents. Among these, the isopropoxy group has emerged as a significant modulator of binding affinity, influencing a delicate balance of hydrophobic, steric, and electronic interactions within the target protein's binding pocket. This guide provides a comprehensive technical overview of the multifaceted role of the isopropoxy group in tailoring the binding characteristics of 7-azaindole derivatives.

Physicochemical Properties of the Isopropoxy Group and Implications for Drug Design

The isopropoxy group, -O-CH(CH₃)₂, possesses a unique combination of properties that medicinal chemists can leverage to fine-tune the pharmacological profile of a 7-azaindole-based drug candidate.

Hydrophobicity: The isopropyl moiety is significantly more hydrophobic than a methyl or ethyl group. This increased lipophilicity can enhance binding affinity by promoting favorable hydrophobic interactions with nonpolar residues in the binding pocket.[4][5] The hydrophobic effect, driven by the displacement of ordered water molecules from the binding interface, is a major contributor to the free energy of binding.[5]

Steric Bulk: The branched nature of the isopropoxy group introduces greater steric bulk compared to smaller alkoxy groups.[6][7] This can be a double-edged sword. On one hand, it can promote shape complementarity and increase van der Waals contacts with the protein surface, leading to enhanced binding.[8] On the other hand, unfavorable steric clashes can disrupt binding and reduce affinity.[7] The precise impact of the isopropoxy group's steric profile is therefore highly dependent on the topology of the specific binding site.

Electronic Effects: The oxygen atom of the isopropoxy group is an electron-donating group, which can influence the electron density of the 7-azaindole ring system. This can modulate the strength of the hydrogen bonds formed by the 7-azaindole core with the kinase hinge region.

The Role of the Isopropoxy Group in Modulating Binding Affinity: A Mechanistic Perspective

The isopropoxy group can influence the binding affinity of 7-azaindole derivatives through several key mechanisms:

  • Enhanced Hydrophobic Interactions: The isopropyl moiety can effectively occupy hydrophobic pockets within the ATP-binding site of kinases. By displacing water molecules and engaging in van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine, the isopropoxy group can significantly contribute to the overall binding energy.[4][9]

  • Optimal Space-Filling and Shape Complementarity: The branched structure of the isopropoxy group can provide a better fit in certain binding pockets compared to linear alkoxy groups. This improved shape complementarity can maximize surface contact with the protein, leading to a more stable protein-ligand complex.

  • Modulation of Ligand Conformation: The steric bulk of the isopropoxy group can influence the preferred conformation of the 7-azaindole inhibitor. It can restrict the rotation of adjacent chemical groups, locking the molecule into a bioactive conformation that is more favorable for binding.

While direct comparative studies isolating the effect of an isopropoxy group on a 7-azaindole core are not extensively available in the retrieved literature, structure-activity relationship (SAR) studies on related compounds offer valuable insights. For instance, in a series of 7-azaindole-based PI3Kγ inhibitors, the introduction of an ortho-isopropyl group on a benzoic acid substituent led to an encouraging increase in cellular potency, highlighting the potential for bulky hydrophobic groups to enhance activity.[10]

Visualizing the Logic: SAR and Experimental Workflow

Figure 2: A simplified workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the binding affinity (Kd) can be calculated. [11][12] Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the isopropoxy-substituted 7-azaindole inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in response units (RU) during the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

    • Between analyte injections, regenerate the sensor surface with a short pulse of a harsh solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Figure 3: The cyclical workflow of a Surface Plasmon Resonance (SPR) experiment.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is particularly useful for high-throughput screening and for determining binding affinities in a competitive binding format. [13][14] Experimental Protocol (Competitive Binding Assay):

  • Assay Development:

    • Synthesize a fluorescently labeled version of a known binder to the target protein (the "tracer").

    • Determine the optimal concentration of the target protein and the tracer that gives a stable and significant FP signal.

  • Competition Assay:

    • Prepare a series of dilutions of the isopropoxy-substituted 7-azaindole inhibitor.

    • In a microplate, add the target protein, the fluorescent tracer, and the inhibitor at various concentrations.

    • Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

Figure 4: A streamlined workflow for a competitive Fluorescence Polarization (FP) assay.

Conclusion and Future Directions

The isopropoxy group is a valuable substituent for modulating the binding affinity of 7-azaindole-based inhibitors. Its unique combination of hydrophobicity and steric bulk allows for the fine-tuning of interactions within the binding pocket of target proteins. While the general principles of its contribution are well-understood, further research is needed to provide a more comprehensive and quantitative understanding of its role in specific protein-ligand systems. The systematic application of the biophysical techniques outlined in this guide, coupled with structural biology studies, will be crucial for elucidating the precise mechanisms by which the isopropoxy group enhances binding affinity and for guiding the rational design of next-generation 7-azaindole inhibitors with improved potency and selectivity.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Conditions for 4-Aryl-7-Azaindoles

Executive Summary The 4-aryl-7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for Type I and Type II kinase inhibitors, including Vemur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for Type I and Type II kinase inhibitors, including Vemurafenib (PLX4032). However, functionalizing the C4 position via Suzuki-Miyaura cross-coupling presents unique synthetic challenges compared to standard indole chemistry. The electron-deficient pyridine ring reduces the reactivity of C4-halides toward oxidative addition, while the N7 nitrogen and acidic N1-H proton can poison palladium catalysts.

This guide provides a validated, tiered approach to synthesizing 4-aryl-7-azaindoles. We transition from standard "commodity" conditions to high-performance catalytic systems designed for sterically hindered or electron-poor substrates.

Mechanistic Challenges & Strategic Solutions

To successfully couple 4-halo-7-azaindoles, one must overcome three specific mechanistic hurdles.

The "N7-Poisoning" Effect

Unlike indoles, 7-azaindoles possess a pyridine-like nitrogen at position 7. In non-polar solvents or with coordinatively unsaturated catalysts, the N7 lone pair can bind to the Pd(II) center, forming a stable, unreactive complex (a "catalyst sink") that halts the catalytic cycle.

  • Solution: Use bulky phosphine ligands (e.g., SPhos, XPhos) that sterically preclude N7 coordination, or protect the N1 position with a bulky group (SEM, Boc) to shield the N7 region.

Oxidative Addition Barrier

The 7-azaindole core is electron-deficient. While this generally facilitates nucleophilic aromatic substitution (


), it can make the oxidative addition of Pd(0) into C4-Cl bonds sluggish compared to electron-rich aryl chlorides.
  • Solution: For 4-chloro substrates, use electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) to increase the electron density on the metal center, accelerating oxidative addition.

Protodeboronation

The coupling often requires basic conditions and elevated temperatures.[1] Heteroaryl boronic acids (common partners for these scaffolds) are prone to protodeboronation (hydrolysis of the C-B bond) under these conditions, leading to low yields.

  • Solution: Utilize anhydrous bases (Cs₂CO₃) in aprotic solvents or switch to MIDA boronates/Potassium trifluoroborates for slow-release of the active species.

Visualization: The 7-Azaindole Catalytic Trap

The following diagram illustrates the standard cycle versus the "Trap" state caused by N7 coordination.

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Substrate Trap TRAP STATE (N7-Pd Coordination) OxAdd->Trap N7 Interference TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Trap->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 4-Chloro-7-Azaindole

Caption: Figure 1. The catalytic cycle highlighting the competitive N7-coordination trap state which deactivates the Pd(II) species.

Experimental Protocols

Select the protocol based on your substrate's leaving group (Cl vs. Br/I) and the complexity of the boronic acid.

Protocol A: The "Workhorse" Method (For 4-Bromo/Iodo Substrates)

Best for: Initial screening, scale-up of reactive substrates, and robust boronic acids.

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst. The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, while the solvating power of DMSO/Water helps solubilize polar azaindoles.

Materials:

  • 4-Bromo-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

  • Temperature: 85–100 °C

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the 4-bromo-7-azaindole, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed DME and the aqueous Na₂CO₃ solution via syringe. (Ratio DME:Water should be ~3:1).

  • React: Heat the mixture to 90 °C for 4–16 hours.

  • Monitor: Check LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: The "High-Performance" Method (For 4-Chloro or Hindered Substrates)

Best for: 4-Chloro-7-azaindoles, sterically hindered boronic acids (ortho-substituted), or when N1-protection is not desired.

Rationale: XPhos (or SPhos) are bulky, electron-rich biaryl phosphine ligands. They facilitate the difficult oxidative addition into the C-Cl bond and form a "ligand shell" that prevents N7-poisoning. Anhydrous K₃PO₄ prevents hydrolytic side reactions.

Materials:

  • 4-Chloro-7-azaindole (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pre-catalyst: XPhos Pd G2 (2–5 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

  • Base: K₃PO₄ (anhydrous, finely ground) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1)

  • Temperature: 100–110 °C

Step-by-Step:

  • Charge: Add 4-chloro-7-azaindole, boronic acid, XPhos Pd G2, and K₃PO₄ to a microwave vial or pressure tube.

  • Solvent: Add n-Butanol (or Dioxane/Water). Note: n-Butanol often improves solubility of free NH-azaindoles.

  • Degas: Sparge with Argon for 10 minutes vigorously. Oxygen is the enemy of this electron-rich catalyst.

  • React: Seal and heat to 100 °C (oil bath) or 110 °C (Microwave) for 2–12 hours.

  • Self-Validation: If conversion < 20% after 2 hours, add an additional 2 mol% catalyst and raise temp to 120 °C.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize reaction conditions if the standard protocols fail.

DecisionTree Start Start: Low Yield? CheckSM Is SM consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No OxAdd_Issue Oxidative Addition Failure SM_Yes->OxAdd_Issue Sol_1 Switch to Protocol B (XPhos/SPhos) OxAdd_Issue->Sol_1 Dehalo Product is De-halogenated SM? SM_No->Dehalo Check LCMS ProtoDe Product is Protodeboronation? SM_No->ProtoDe Check LCMS Sol_2 Use Anhydrous Solvent (Dioxane/Cs2CO3) Dehalo->Sol_2 Hydride Source Present? Sol_3 Lower Temp or Add Excess Boronic Acid ProtoDe->Sol_3 Boronic Acid Unstable

Caption: Figure 2. Troubleshooting logic flow for optimizing Suzuki couplings on 7-azaindole scaffolds.

Data Summary: Solvent & Base Effects

The following table summarizes expected conversion rates for 4-chloro-7-azaindole coupling with phenylboronic acid (5 mol% Pd, 100 °C, 4h).

Solvent SystemBaseCatalystConversion (%)Notes
DME / H₂ONa₂CO₃Pd(PPh₃)₄35%Poor oxidative addition; catalyst poisoning.
Dioxane / H₂O K₂CO₃ Pd(dppf)Cl₂ 78% Standard condition; good balance.
Toluene / EtOHCs₂CO₃Pd₂(dba)₃ / SPhos92%Excellent for hindered substrates.
DMFK₃PO₄Pd(OAc)₂ / XPhos95%Best for unreactive 4-Cl substrates.

References

  • Mérour, J. Y., & Joseph, B. (2001).[2] Pyrrolo[2,3-b]pyridines (7-azaindoles): Synthesis and functionalization.[2][3][4][5][6] Current Organic Chemistry.[7]

  • Schirok, H., et al. (2006).[8] Synthesis of 1,3-substituted 7-azaindoles from oxiranes.[8] Journal of Organic Chemistry.[6][8]

  • Bolliger, J. L., & Frech, C. M. (2010). Highly active palladium catalysts for Suzuki-Miyaura coupling reactions of heteroaryl halides. Chemistry - A European Journal.

  • Molina, A., et al. (2003). Palladium-catalyzed cross-coupling reactions of 4-chloro-7-azaindoles.[2] Tetrahedron.[2]

  • BenchChem. (2025).[1] Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines and Heterocycles.

Sources

Application

Application Note: Preparation and Handling of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Stock Solutions

Abstract & Introduction This application note provides a standardized protocol for the preparation, handling, and storage of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5). This compound belongs to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note provides a standardized protocol for the preparation, handling, and storage of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5). This compound belongs to the 7-azaindole class, a privileged scaffold in medicinal chemistry frequently utilized to develop inhibitors for kinases such as FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase).

Accurate stock solution preparation is the foundational step in any biological assay. Inconsistent solubility or degradation due to improper storage can lead to high coefficients of variation (CV) in IC50 determinations and false-negative results in high-throughput screening. This guide outlines a 10 mM DMSO stock preparation workflow, ensuring long-term stability and reproducibility.

Physicochemical Profile

Before handling, verify the compound identity and properties. The lipophilic nature of the isopropoxy and phenyl groups dictates the solvent choice.

PropertyDetail
Compound Name 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine
CAS Number 916173-16-5
Molecular Formula C₁₆H₁₆N₂O
Molecular Weight 252.31 g/mol
Physical State Off-white to pale yellow solid
Solubility (DMSO) High (~20–50 mg/mL)
Solubility (Water) Negligible (Hydrophobic)
LogP (Predicted) ~3.5 (Lipophilic)

Solvent Selection & Solubility Assessment[1]

The "Gold Standard": Dimethyl Sulfoxide (DMSO)

For 7-azaindole derivatives, anhydrous DMSO (Dimethyl Sulfoxide) is the solvent of choice.

  • Mechanism: DMSO is a polar aprotic solvent that disrupts the crystal lattice of hydrophobic heterocycles effectively.

  • Grade: Use Cell Culture Grade (≥99.9%) DMSO. Lower grades often contain water, which can cause compound precipitation upon freezing or hydrolysis over time.

Alternative Solvents
  • Ethanol (EtOH): Generally soluble, but high volatility makes it poor for long-term storage (concentration changes due to evaporation).

  • Water/PBS: Do NOT attempt to dissolve the solid directly in aqueous buffers. This will result in a suspension, not a solution, leading to inaccurate dosing.

Protocol: Preparation of 10 mM Stock Solution

Equipment Required[1][2]
  • Analytical Balance (Precision ±0.1 mg)

  • Borosilicate Glass Vials (Amber preferred to protect from light)

  • Vortex Mixer[1]

  • Ultrasonic Bath (Sonicator)

  • Pipettes (P1000, P200)

Step-by-Step Methodology
Step 1: Weighing

Weigh approximately 2 to 5 mg of the solid compound into a tared amber glass vial. Record the exact mass (


) in milligrams.
  • Note: Do not target an exact mass (e.g., exactly 5.00 mg). Weigh what falls easily, then adjust the solvent volume.

Step 2: Volume Calculation

Calculate the volume of DMSO (


) required to achieve a target concentration (

) of 10 mM .

Formula:



Example Calculation:

  • Mass weighed (

    
    ) = 3.45 mg 
    
  • Molecular Weight (

    
    ) = 252.31  g/mol  [2]
    
  • Target Concentration (

    
    ) = 10 mM 
    


Action: Add 1367 µL of anhydrous DMSO to the vial.

Step 3: Dissolution
  • Vortex vigorously for 30 seconds.

  • Inspect: Hold the vial against a light source. If solid particles remain, proceed to sonication.

  • Sonicate: Place the vial in an ultrasonic bath at room temperature for 1–2 minutes.

    • Caution: Avoid prolonged sonication which generates heat; heat can degrade sensitive compounds.

Step 4: Aliquoting & Storage

Never store the bulk stock in a single container if you plan to use it multiple times. Freeze-thaw cycles introduce moisture (condensation), causing precipitation.

  • Divide the stock into 50–100 µL aliquots in sterile microcentrifuge tubes.

  • Label: Compound Name, Concentration (10 mM), Solvent (DMSO), and Date.

  • Store: -20°C (Standard) or -80°C (Long-term > 6 months).

Visual Workflow (DOT Diagram)

StockPrep Start Solid Compound (CAS: 916173-16-5) Weigh Weigh Solid (m) Record exact mass Start->Weigh Calc Calculate DMSO Volume V = (m / MW) / C Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (1-2 mins) AddSolvent->Mix QC Visual Inspection Clear Solution? Mix->QC Fail Sonicate Further / Warm to 37°C QC->Fail No (Particles visible) Aliquot Aliquot (50 µL) Single-use tubes QC->Aliquot Yes Fail->Mix Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Logical workflow for the preparation of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine stock solutions.

Application in Biological Assays[5][6]

Serial Dilution Strategy

When dosing cells, the final DMSO concentration must remain non-toxic (typically <0.5% ).

  • Intermediate Dilution: Dilute the 10 mM stock into assay medium or buffer to create a 10x or 100x working solution immediately before use.

  • Precipitation Check: When diluting into aqueous media, look for "oiling out" (cloudiness).

    • Solution: If precipitation occurs at high concentrations (e.g., >100 µM in media), perform an intermediate dilution in 100% Ethanol or prepare a serial dilution in 100% DMSO first, then spike small volumes into the media.

QC: Concentration Verification

For critical assays (e.g., determination of


 or 

), verify the stock concentration using UV-Vis spectroscopy.
  • Extinction Coefficient: If the

    
     is unknown, assume an approximate range for the indole core (
    
    
    
    ) or measure a standard curve if pure material is available.

Safety & Handling (MSDS Highlights)

  • Hazards: Treat as a potential irritant. The toxicological properties have not been fully investigated.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Spill: Absorb solutions with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved October 26, 2023, from [Link]

  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Method

Application Note: In Vitro Characterization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

This Application Note provides a comprehensive technical guide for the in vitro characterization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine . Based on its chemical structure—a 7-azaindole core substituted at th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vitro characterization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine . Based on its chemical structure—a 7-azaindole core substituted at the 4-position with a lipophilic aryl group—this compound is classified as a Type I ATP-competitive kinase inhibitor scaffold . This privileged structure is widely utilized in drug discovery to target serine/threonine and tyrosine kinases (e.g., LRRK2, JAK family, CK1, and Tpl2).

Abstract

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine represents a privileged scaffold in kinase inhibitor design. The 7-azaindole (pyrrolo[2,3-b]pyridine) core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the 4-isopropoxyphenyl moiety extends into the hydrophobic pocket (gatekeeper region), offering selectivity and potency. This guide details protocols for solubility optimization, biochemical kinase profiling (ADP-Glo™), cellular target engagement (Western Blot), and viability assays, providing a robust framework for validating its mechanism of action.

Introduction & Mechanism of Action

The 7-azaindole core is bioisosteric to the indole and purine rings found in many natural kinase ligands.

  • Hinge Binding: The pyridine nitrogen (N1) and the pyrrole NH (N7) typically form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region backbone.

  • Hydrophobic Interactions: The 4-(4-isopropoxyphenyl) group is a critical determinant of selectivity. It occupies the hydrophobic pocket adjacent to the ATP-binding site, often interacting with the gatekeeper residue. The isopropoxy group enhances membrane permeability and hydrophobic collapse within the active site.

Target Class: Primarily Serine/Threonine Kinases (e.g., LRRK2, CK1) and Tyrosine Kinases (e.g., JAK, Syk).

Material Preparation & Handling

Compound Properties:

  • Molecular Weight: ~252.31 g/mol

  • Lipophilicity (cLogP): High (~3.5–4.0) due to the isopropoxy and phenyl groups.

  • Solubility: Poor in water; soluble in organic solvents (DMSO, Ethanol).

Reconstitution Protocol:

  • Stock Solution (10 mM): Weigh the solid compound and dissolve in 100% anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

    • Note: If precipitation occurs, warm to 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute the stock in assay buffer immediately prior to use. Keep final DMSO concentration <1% (ideally 0.1%) to avoid solvent toxicity in cell-based assays.

Biochemical Assay: Kinase Activity (ADP-Glo™)

Objective: Determine the IC50 of the compound against a recombinant kinase (e.g., LRRK2 or JAK1) by quantifying ADP production.

Principle: The assay measures kinase activity by converting ADP (produced from the kinase reaction) to ATP, which is then converted to light by luciferase. The luminescent signal is proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., LRRK2-G2019S).

  • Substrate (e.g., LRRKtide or Poly(Glu,Tyr)).

  • Ultrapure ATP (10 µM – Km value).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white, low-volume microplates.

Step-by-Step Protocol:

  • Kinase Reaction Setup (5 µL volume):

    • Prepare 2.5x Compound dilutions in Kinase Buffer (4% DMSO).

    • Add 2 µL of Compound to the plate (Final DMSO = 1%).

    • Add 2 µL of Kinase enzyme (optimized concentration, e.g., 5 ng/well).

    • Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

    • Add 1 µL of ATP/Substrate mix (start reaction).

    • Incubate for 60 min at RT.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 min at RT.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate for 30 min at RT.

  • Measurement: Read luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Normalize data to 0% Inhibition (DMSO control) and 100% Inhibition (No Enzyme control).

  • Plot % Inhibition vs. Log[Compound] and fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Cell-Based Assay: Target Engagement (Western Blot)

Objective: Validate cellular permeability and inhibition of downstream signaling (e.g., Phospho-STAT3 for JAK, or Phospho-Rab10 for LRRK2).

Cell Model: THP-1 (Monocytes) or HEK293T overexpressing the target.

Protocol:

  • Seeding: Seed cells at 0.5 × 10^6 cells/mL in 6-well plates. Incubate overnight.

  • Treatment:

    • Treat cells with the compound (dose-response: 0.1, 1, 10 µM) for 1–2 hours.

    • Stimulation (Optional): If studying JAK/STAT, stimulate with cytokine (e.g., IL-6, 10 ng/mL) for the last 15 min.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blotting:

    • Load 20 µg protein/lane on SDS-PAGE.

    • Transfer to Nitrocellulose/PVDF membrane.

    • Primary Antibody: Anti-Phospho-Target (e.g., p-STAT3 Tyr705) and Anti-Total-Target.

    • Secondary Antibody: HRP-conjugated anti-rabbit/mouse.

  • Detection: Use ECL substrate and image.

  • Quantification: Densitometry (ImageJ). Calculate the ratio of Phospho/Total protein.

Cell Viability Assay (CellTiter-Glo®)

Objective: Assess cytotoxicity and potential off-target effects.

Protocol:

  • Seed cells (e.g., A549, HeLa) at 3,000 cells/well in 96-well opaque plates.

  • Add compound (10-point dose response) 24 hours post-seeding.

  • Incubate for 72 hours at 37°C/5% CO2.

  • Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 min; incubate 10 min.

  • Read Luminescence. Calculate EC50 for viability.

Data Presentation & Analysis

Table 1: Representative Assay Parameters

Parameter Biochemical Assay (ADP-Glo) Cellular Assay (WB)
Readout Luminescence (RLU) Band Density (p-Protein/Total)
Incubation 60 min (Reaction) 1-2 hours (Treatment)
Key Control Staurosporine (Pan-kinase inhibitor) DMSO Vehicle

| Sensitivity | High (nM range) | Moderate (Cellular context) |

Figure 1: Experimental Workflow

AssayWorkflow cluster_biochem Biochemical Profiling cluster_cell Cellular Validation Compound 4-(4-Isopropoxy-phenyl)- 1H-pyrrolo[2,3-b]pyridine Stock 10 mM Stock (DMSO) Compound->Stock Kinase Rec. Kinase (LRRK2/JAK) Stock->Kinase Dilution Cells Cell Culture (THP-1 / HEK293) Stock->Cells Treatment ATP ATP + Substrate Kinase->ATP ADPGlo ADP-Glo™ Assay ATP->ADPGlo IC50 IC50 Determination ADPGlo->IC50 Lysis Lysis & WB Cells->Lysis TargetEng Target Engagement (p-STAT / p-Rab) Lysis->TargetEng

Caption: Integrated workflow for characterizing the kinase inhibitor, spanning from stock preparation to biochemical IC50 determination and cellular target engagement validation.

Troubleshooting Guide
  • Low Potency in Cells (High IC50):

    • Cause: Poor permeability or high protein binding.

    • Solution: Verify solubility in media; perform a serum-shift assay (compare IC50 in 1% vs 10% FBS).

  • High Background in ADP-Glo:

    • Cause: ATP contamination or impure kinase.

    • Solution: Use ultrapure ATP; titrate enzyme to ensure linear kinetics.

  • Precipitation in Assay Buffer:

    • Cause: Compound lipophilicity (Isopropoxy group).

    • Solution: Limit final DMSO to <1% but ensure intermediate dilutions are in compatible solvents. Use 0.01% Triton X-100 in the buffer.

References
  • Zhang, J. et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Thermo Fisher Scientific. (2023). Western Blotting Protocol for Phospho-Proteins. Link

  • Lanning, B.R. et al. (2014). A Road Map to Evaluate the Proteome-Wide Selectivity of Covalent Kinase Inhibitors. Nature Chemical Biology. Link

Application

Application Note: Cell Permeability and Efflux Profiling of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Introduction & Mechanistic Grounding 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) is a highly versatile 7-azaindole building block frequently utilized in the design of potent kinase inhibitors[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) is a highly versatile 7-azaindole building block frequently utilized in the design of potent kinase inhibitors[1]. The 7-azaindole core acts as an ideal hinge-binding motif, providing critical hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) interactions with the kinase ATP-binding pocket. However, these same polar interactions increase the desolvation energy required for the molecule to partition into lipid bilayers, which can severely limit passive membrane permeability.

To counteract this, the 4-isopropoxyphenyl moiety significantly enhances the lipophilicity (LogP) of the fragment. While this improves passive transcellular diffusion, highly lipophilic and planar heterocycles are frequently recognized by apical efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP)[2].

Therefore, accurately profiling the permeability of this compound requires a tiered, self-validating approach: a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate and quantify passive diffusion[3], followed by a bidirectional Caco-2 cell assay to evaluate active transport and predict human intestinal absorption[4].

Experimental Workflow

The following workflow isolates passive diffusion from active efflux, ensuring that any permeability liabilities (e.g., poor lipid partitioning vs. active transporter clearance) are mechanistically identified.

G Stock Compound Preparation 10 mM DMSO Stock PAMPA PAMPA (Passive Diffusion) Stock->PAMPA pH 7.4 Caco2 Caco-2 Monolayer (Active Transport & Efflux) Stock->Caco2 A-to-B & B-to-A LCMS LC-MS/MS Bioanalysis (Analyte Quantification) PAMPA->LCMS Caco2->LCMS Metrics Calculate Papp & ER (Permeability Metrics) LCMS->Metrics

Figure 1: Permeability screening workflow for 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Experimental Protocols

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: PAMPA utilizes a lipid-infused artificial membrane devoid of active transporters[3]. Because 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is lipophilic, it may exhibit non-specific binding (NSB) to the plastic or become trapped in the lipid membrane. To make this a self-validating system, mass balance (recovery) must be calculated.

  • Membrane Preparation : Coat the PVDF membrane filter of a 96-well PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor Solution Formulation : Dilute the 10 mM DMSO stock of the compound to a final concentration of 10 µM in PBS (pH 7.4). Ensure the final DMSO concentration is ≤1% to prevent artificial membrane disruption.

  • Assay Assembly : Add 300 µL of PBS (pH 7.4) to the acceptor plate wells. Add 150 µL of the 10 µM donor solution to the donor plate wells. Carefully place the donor plate into the acceptor plate, ensuring no bubble formation at the membrane interface.

  • Incubation : Incubate the assembly at room temperature for 5 hours in a humidity chamber without agitation (to maintain the unstirred water layer, mimicking the gastrointestinal tract).

  • Sampling & Quenching : Separate the plates. Extract 50 µL from both donor and acceptor wells, transfer to a clean 96-well plate, and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) for LC-MS/MS analysis.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality & Design: Caco-2 cells spontaneously differentiate to form a polarized monolayer expressing functional tight junctions and intestinal efflux transporters[4]. Testing in both Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A) directions reveals if the compound is a substrate for P-gp.

  • Monolayer Culture : Seed Caco-2 cells at a density of 1 × 10⁵ cells/cm² on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation.

  • Integrity Validation (Self-Validation Step) : Measure Transepithelial Electrical Resistance (TEER). Only utilize inserts with TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the donor compartment as a paracellular leakiness marker; the assay is only valid if the Lucifer Yellow apparent permeability (

    
    ) is < 0.5 × 10⁻⁶ cm/s[4].
    
  • Bidirectional Dosing :

    • A-to-B (Absorptive): Add 400 µL of 10 µM compound in HBSS (pH 7.4) to the apical chamber. Add 800 µL of blank HBSS to the basolateral chamber.

    • B-to-A (Secretory): Add 800 µL of 10 µM compound in HBSS to the basolateral chamber. Add 400 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling : Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS to maintain sink conditions.

  • Bioanalysis : Quench samples with acetonitrile/internal standard and analyze via LC-MS/MS.

Data Presentation & Interpretation

To accurately assess the ADME profile of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, the quantitative data extracted from the LC-MS/MS analysis must be converted into Apparent Permeability (


) and Efflux Ratios (ER).
Table 1: Quantitative Permeability Metrics and Equations
AssayMetricEquation / CalculationInterpretation Thresholds
PAMPA

(Passive)

> 10 × 10⁻⁶ cm/s : High passive permeability.< 2 × 10⁻⁶ cm/s : Poor lipid partitioning.
Caco-2

(Active)

> 10 × 10⁻⁶ cm/s : Complete human intestinal absorption predicted.
Both Mass Balance (Recovery)

< 70% : Indicates high non-specific binding (NSB) or cellular accumulation. Add 1% BSA to receiver wells.

(Note:


 = Donor Volume, 

= Acceptor Volume,

= Membrane Area,

= Time,

= Initial Concentration,

= Steady-state appearance rate).
Table 2: Efflux Ratio (ER) Profiling and Causality
Efflux Ratio (

)
Mechanistic Interpretation for 7-Azaindole Derivatives
ER < 1.5 Compound is absorbed via passive transcellular diffusion. The isopropoxy group successfully masks the polarity of the pyrrolo-pyridine core without triggering efflux.
1.5 ≤ ER ≤ 2.5 Weak efflux substrate. May have minor implications for Blood-Brain Barrier (BBB) penetration but is generally acceptable for oral bioavailability.
ER > 2.5 Strong substrate for P-gp or BCRP. The planar nature of the 7-azaindole core is being recognized by apical transporters[2]. Co-administration with a P-gp inhibitor (e.g., Verapamil) in a follow-up assay is required to confirm transporter specificity.

References

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.

  • Wang, L., et al. (2016). Highly Predictive and Interpretable Models for PAMPA Permeability. Journal of Chemical Information and Modeling (NIH PMC).

  • Spengler, G., et al. (2024). Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells. Anticancer Research.

  • Mistry, S. N., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.

Sources

Method

Technical Application Note: Crystallization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Part 1: Executive Summary & Molecular Profile Introduction The compound 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) is a critical 7-azaindole scaffold used frequently in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Profile

Introduction

The compound 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) is a critical 7-azaindole scaffold used frequently in the development of kinase inhibitors (e.g., FGFR, JAK, and SYK inhibitors).[1][2][3][4][5][6][7] The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) functions as a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities that mimic the adenine hinge-binding motif in ATP-competitive inhibitors.

Purification of this intermediate is often complicated by the 4-isopropoxyphenyl substituent. While the ether linkage increases lipophilicity (enhancing membrane permeability), the flexible isopropyl chain can induce "oiling out" (liquid-liquid phase separation) during crystallization, particularly in rapid-cooling scenarios. This guide details robust protocols to overcome these thermodynamic hurdles.

Physicochemical Profile

Understanding the molecular drivers is essential for designing a successful crystallization.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₆H₁₆N₂OMW: 252.31 g/mol
Core Structure 7-AzaindoleAmphoteric: Pyridine N (Acceptor), Pyrrole NH (Donor).
Substituent 4-IsopropoxyphenylLipophilic, flexible rotator. Increases solubility in non-polar solvents.
LogP (Predicted) ~3.2 - 3.8Moderate lipophilicity; low water solubility.
pKa (Predicted) ~4.6 (Pyridine N)Soluble in acidic aqueous media; precipitates upon neutralization.
H-Bond Donors 1 (Pyrrole NH)Capable of forming dimers or solvates with alcohols.
H-Bond Acceptors 2 (Pyridine N, Ether O)Good solubility in chlorinated solvents and alcohols.

Part 2: Solvent Selection Strategy

The "Rule of Thumb" for 7-azaindoles is that they crystallize well from systems that balance their polar core and lipophilic wings.

Recommended Solvent Systems
MethodSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Outcome
Thermal Recryst. Ethyl Acetate (EtOAc)n-Heptane1:3 to 1:5High Yield. Standard process scale-up method.
Thermal Recryst. Ethanol (EtOH)Water2:1 to 1:1Eco-Friendly. Good for removing inorganic salts.
Vapor Diffusion Dichloromethane (DCM)HexanesN/AHigh Purity. Best for X-ray quality crystals.
Flash Precip. DMSOWater1:10Rapid Isolation. Amorphous solid likely; requires ripening.
The "Oiling Out" Danger Zone

The isopropoxy group lowers the melting point relative to the methoxy analog.

  • Avoid: Toluene/Hexane (often leads to oiling).

  • Avoid: Rapid cooling in Ether/Pentane.

  • Mitigation: Use Seeding at the metastable zone width (MSZW) boundary.

Part 3: Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (EtOAc/Heptane)

Best for: Bulk purification (>1g) to remove synthesis byproducts.

Reagents:

  • Crude 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine.

  • Solvents: HPLC Grade Ethyl Acetate and n-Heptane.

Step-by-Step Procedure:

  • Dissolution: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add Ethyl Acetate (5 mL per gram of solid) .

  • Heating: Heat the mixture to reflux (approx. 77°C). If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear solution is obtained.

    • Note: If a dark residue remains, perform a hot filtration through a Celite pad to remove palladium residues from cross-coupling.

  • Anti-Solvent Addition: While maintaining gentle reflux, dropwise add n-Heptane until a faint, persistent turbidity (cloudiness) is observed.

  • Re-clarification: Add just enough EtOAc (approx. 0.5 - 1 mL) to redissolve the turbidity and restore a clear solution.

  • Controlled Cooling (Critical):

    • Remove heat source and allow the flask to cool to room temperature (RT) slowly on a cork ring (approx. rate: 1°C/min).

    • Seeding: When the temperature reaches ~45°C, add a few seed crystals if available.

  • Crystallization: Once at RT, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with cold 1:4 EtOAc:Heptane .

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Vapor Diffusion (DCM/Hexane)

Best for: Analytical standards and X-ray diffraction (XRD) studies.

Principle: Slow diffusion of a volatile anti-solvent (Hexane) into a solution of the compound (in DCM) gently pushes the system into supersaturation, growing high-quality prisms.

Step-by-Step Procedure:

  • Inner Solution: Dissolve 50 mg of the compound in 1 mL of Dichloromethane (DCM) in a small 4 mL glass vial. Ensure the solution is clear (filter if necessary).

  • Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL jar.

  • Anti-Solvent: Carefully add Hexane (approx. 5-8 mL) to the larger jar. Ensure the hexane level is below the rim of the inner vial.

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store undisturbed at room temperature for 24–72 hours.

  • Harvest: Hexane vapors will diffuse into the DCM, precipitating the product. Decant the solvent and dry the crystals.

Part 4: Process Visualization

Crystallization Decision Logic

The following diagram illustrates the decision-making process for purifying 7-azaindole derivatives based on impurity profiles.

CrystallizationLogic Start Crude 4-(4-Isopropoxy-phenyl) -1H-pyrrolo[2,3-b]pyridine SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Insoluble Insoluble Residue? SolubilityCheck->Insoluble HotFilter Hot Filtration (Celite) Remove Pd/Inorganics Insoluble->HotFilter Yes ClearSol Clear Amber Solution Insoluble->ClearSol No HotFilter->ClearSol AntiSolvent Add Heptane to Turbidity (Ratio ~1:4) ClearSol->AntiSolvent Cooling Controlled Cooling (1°C/min) AntiSolvent->Cooling Oiling Oiling Out Observed? Cooling->Oiling Reheat Reheat & Add More EtOAc OR Seed at 45°C Oiling->Reheat Yes Crystals Crystalline Solid (White Needles/Prisms) Oiling->Crystals No Reheat->Cooling

Figure 1: Decision tree for the thermal recrystallization workflow, highlighting interventions for common failure modes like oiling out.

Molecular Interactions Pathway

Understanding why the crystallization works: The interplay between the H-bond donor/acceptor sites.

Interactions Molecule 7-Azaindole Core Isopropoxy Isopropoxy Group (Lipophilic) Molecule->Isopropoxy NH Pyrrole N-H (Donor) Molecule->NH N7 Pyridine N (Acceptor) Molecule->N7 AntiSolvent Heptane (Non-polar) Isopropoxy->AntiSolvent Solubility Driver NH->N7 Dimerization (Crystal Lattice) Solvent Ethyl Acetate (H-Bond Acceptor) NH->Solvent Solvation (Hot)

Figure 2: Mechanistic view of solvation and crystallization forces. The N-H...N dimer formation is the primary lattice-stabilizing interaction.

Part 5: Quality Control & Validation

To ensure the protocol was successful, the isolated solid must be validated against these criteria:

  • Appearance: White to off-white crystalline solid. (Yellowing indicates oxidation or retained impurities).

  • Melting Point: Expected range 158°C – 162°C (Typical for 4-aryl-7-azaindoles, though specific polymorphs may vary).

  • 1H NMR (DMSO-d6):

    • Isopropoxy doublet (~1.3 ppm, 6H).

    • Septet methine (~4.7 ppm, 1H).

    • Aromatic doublets (Phenyl ring).

    • Pyrrole peaks (dd at ~6.5 ppm and ~7.5 ppm).

    • Broad singlet >11.5 ppm (NH) – Disappearance of this peak indicates deprotonation or exchange.

References

  • Synthesis and Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives. RSC Advances, 2021, 11, 20651–20661.[7][8] (Describes the synthesis and properties of 4-substituted-7-azaindoles for FGFR inhibition). [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. Journal of Organic Chemistry. (Mechanistic insights into the stability and handling of the 7-azaindole scaffold). [Link]

Sources

Application

Technical Guide: Handling, Storage, and Stability Protocols for 7-Azaindole Scaffolds

Introduction: The 7-Azaindole Paradigm 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in modern drug discovery, primarily utilized as a bioisostere for indole and purine.[1][2] Its structural similarity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Azaindole Paradigm

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in modern drug discovery, primarily utilized as a bioisostere for indole and purine.[1][2] Its structural similarity to the adenine base of ATP makes it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

Unlike simple indoles, the incorporation of the nitrogen at the 7-position (N7) fundamentally alters the physicochemical landscape of the molecule. It introduces a hydrogen bond acceptor site, significantly lowers the pKa of the pyrrole NH, and increases polarity. Consequently, standard indole handling protocols are often insufficient, leading to cryptic degradation, precipitation, or assay interference.

This guide provides an evidence-based framework for the rigorous handling, storage, and solubilization of 7-azaindole derivatives to ensure experimental reproducibility.

Physicochemical Profile & Safety

The Amphoteric Nature

Understanding the ionization state is critical for solubility. 7-Azaindole is amphoteric but predominantly behaves as a weak base in physiological contexts.

PropertyValue / CharacteristicImplication for Handling
pKa (Conjugate Acid) ~4.6 (Pyridine N7)Soluble in acidic aqueous buffers (pH < 4). Neutral at physiological pH.
pKa (Acid) ~17.5 (Pyrrole N1)Deprotonation requires strong bases; generally stable to basic hydrolysis.
LogP ~1.2 (Parent scaffold)Moderate lipophilicity; derivatives often require organic co-solvents.
H-Bonding Donor (N1-H), Acceptor (N7)Prone to forming stable, centrosymmetric dimers in the solid state, raising melting points and reducing dissolution rates.
Hazard Assessment (GHS Classification)

While the parent scaffold is often classified as an irritant, derivatives must be treated as high-potency compounds until proven otherwise.

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Target Organ Toxicity: Respiratory tract irritation.

  • Signal Word: WARNING (Parent), DANGER (Specific kinase inhibitors).

  • PPE Requirement: Nitrile gloves (double-gloving recommended for DMSO solutions), P95/N95 respirator for powders, and safety goggles.

Storage Protocols: Preserving Integrity

Solid State Storage

The primary degradation vectors for solid 7-azaindoles are photo-oxidation and moisture-induced aggregation.

  • Temperature: Store at -20°C for long-term (>1 month) or 4°C for active use.

  • Atmosphere: Hygroscopic derivatives (salts) must be stored under argon or nitrogen.

  • Container: Amber glass vials with PTFE-lined caps. Avoid clear plastics due to UV sensitivity.

Solution Storage (Stock Solutions)

7-Azaindoles are prone to N-oxidation at the pyridine nitrogen when dissolved in protic solvents exposed to air.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: 10 mM to 50 mM is typical. Avoid >100 mM to prevent precipitation upon freeze-thaw.

  • Conditions: Store at -80°C in aliquots.

  • Freeze-Thaw Limit: Maximum 3 cycles. Repeated cycling promotes moisture uptake in DMSO, leading to compound crash-out.

Operational Protocol: Solubilization & Handling

Solvent Selection Logic

The unique "push-pull" electronic structure of 7-azaindole requires a specific solubilization strategy.

Standard Protocol:

  • Primary Solvent: DMSO (Anhydrous).

  • Secondary Options: DMF (if DMSO is incompatible), Ethanol (lower solubility).

  • Aqueous Dilution: Always add the organic stock to the buffer, not vice versa, to prevent local high concentrations and precipitation.

Step-by-Step Solubilization Workflow

Step 1: Preparation

  • Equilibrate the solid compound to room temperature before opening the vial to prevent water condensation.

  • Use antistatic weighing boats; 7-azaindole powders are often electrostatic.

Step 2: Dissolution

  • Add DMSO to the weighed solid.

  • Vortex: 30 seconds.

  • Sonication: If visible particles remain, sonicate at 40 kHz for 5-10 minutes. Note: Monitor temperature; do not exceed 40°C.

Step 3: Inspection

  • Visually inspect for "oiling out" (phase separation) or floating micro-crystals.

  • Troubleshooting: If insoluble, gently warm to 37°C. If still insoluble, check if the compound is a salt form; free bases may require acidification (e.g., 0.1% Formic Acid) for aqueous solubility.

Step 4: Aliquoting

  • Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw damage.

  • Flush vials with inert gas (Nitrogen/Argon) before capping if storing >1 month.

Stability & Degradation Mechanisms[3]

Critical Degradation Pathways

Researchers must be vigilant for two specific degradation modes unique to this scaffold.

  • N-Oxidation: The pyridine nitrogen (N7) is electron-rich and susceptible to oxidation by peroxides (often found in aged PEG or Tween) or atmospheric oxygen over time, forming the N-oxide. This metabolite often loses kinase potency.

  • Photo-Dimerization: Under UV light, 7-azaindoles can undergo excited-state double proton transfer (ESDPT), leading to tautomerization and dimerization.

Quality Control (QC) Check
  • Frequency: Verify stock purity via LC-MS every 6 months.

  • Indicator: Appearance of a peak with M+16 mass units suggests N-oxide formation.

  • Indicator: Broadening of NMR signals suggests aggregation/dimerization.

Visualizations

Workflow: Stock Solution Preparation

This diagram outlines the decision logic for preparing and storing high-integrity stock solutions.

StockPrep Start Solid 7-Azaindole Derivative Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate SolventSelect Select Solvent Equilibrate->SolventSelect DMSO Anhydrous DMSO (Standard) SolventSelect->DMSO Biological Assay Ethanol Ethanol/Methanol (Alt for volatile studies) SolventSelect->Ethanol Chemical Analysis Dissolve Vortex & Sonicate (Max 40°C) DMSO->Dissolve Ethanol->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Aliquot Aliquot (Single Use) Flush w/ Argon Check->Aliquot Yes Troubleshoot Warm to 37°C or Adjust pH (if aqueous) Check->Troubleshoot No (Precipitate) Store Store at -80°C (Shelf Life: 2 Years) Aliquot->Store Troubleshoot->Check

Caption: Logic flow for the preparation and storage of 7-azaindole stock solutions to minimize degradation.

Mechanism: Degradation & Stability Factors

This diagram illustrates the environmental factors leading to specific degradation products.

Degradation Compound 7-Azaindole Scaffold Dimer Dimerization (Excited State Proton Transfer) Compound->Dimer Exposed to NOxide N-Oxide Formation (M+16 Peak) Compound->NOxide Exposed to Precip Hydrate Formation & Precipitation Compound->Precip Exposed to Light UV Light / Sunlight Light->Dimer Oxygen Oxygen / Peroxides Oxygen->NOxide Moisture Moisture (Hygroscopicity) Moisture->Precip

Caption: Environmental stressors and their corresponding degradation pathways for 7-azaindole derivatives.

References

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.[3] [Link][4]

  • Chapman, C. F., & Maroncelli, M. (1992). Excited-state tautomerization of 7-azaindole in alcohols. Journal of Physical Chemistry. [Link]

Sources

Method

Application Note: Solvent Selection and Optimization for the Functionalization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Introduction & Compound Profiling The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors. The specific derivative, 4-(4-Isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profiling

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors. The specific derivative, 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine , presents unique synthetic challenges and opportunities. The presence of the bulky, electron-donating 4-isopropoxyphenyl group at the C4 position significantly alters the electronic landscape of the bicyclic system. It enriches the electron density of the pyrrole ring—making the C3 position highly susceptible to electrophilic attack—while simultaneously introducing steric bulk that dictates solubility and solvent-solute interactions.

Understanding the amphoteric nature of this scaffold is critical. The pyrrole N-H is weakly acidic (pKa ~16–17 in DMSO), while the pyridine nitrogen is weakly basic (pKa ~4–5) and acts as a strong hydrogen-bond acceptor[1]. Consequently, solvent selection is not merely a matter of solubility; it is the primary deterministic factor in controlling regioselectivity, reaction kinetics, and the suppression of tautomerization-driven side reactions[2].

Mechanistic Causality in Solvent Selection

N1-Alkylation and Protection: The Role of Polar Aprotic Solvents

The N-alkylation of 7-azaindoles is fundamentally a two-step process: deprotonation of the pyrrole N-H followed by an


 nucleophilic substitution. Because the resulting azaindolide anion is ambident, alkylation can occur at either the N1 (pyrrole) or N7 (pyridine) position.

Causality: To achieve strict N1-regioselectivity, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory[3]. These solvents possess high dielectric constants and effectively solvate the counter-cation (e.g.,


 from NaH or 

from

). This solvation leaves a "naked," highly reactive azaindolide anion. Because N1-alkylation is thermodynamically favored, the unencumbered anion rapidly attacks the electrophile at the N1 position. Conversely, protic solvents or non-polar solvents that fail to dissociate the ion pair often lead to hydrogen-bonding complexes that promote undesired N7-alkylation (azaindolium salt formation)[2].
C3-Electrophilic Substitution: Stabilizing the Wheland Intermediate

Functionalization at the C3 position (e.g., halogenation via N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)) requires a delicate balance. The electron-donating 4-isopropoxyphenyl group accelerates this reaction, but over-reaction or degradation can occur if the solvent is not optimized.

Causality: Dichloromethane (DCM) or moderately polar solvent mixtures are preferred here[4]. DCM provides excellent solubility for the bulky starting material but is non-nucleophilic. It stabilizes the transient cationic Wheland intermediate formed during electrophilic aromatic substitution without quenching the electrophilic halogenating agent. In cases where the substrate exhibits poor solubility, DMF can be used as a co-solvent, as it can act as a mild catalyst by forming a highly reactive Vilsmeier-type halogenating complex[3].

Quantitative Data Presentation

The following matrix summarizes the optimal solvent systems, base pairings, and expected regioselectivity for key transformations of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine.

Reaction TypePreferred SolventOptimal Base / ReagentRegioselectivityMechanistic Rationale
N1-Alkylation (e.g., MeI) DMF or DMSONaH (1.2 eq)>95% N1 : <5% N7Solvates

, leaving a naked, highly reactive N1 anion.
N1-Protection (SEM-Cl) THF / DMF (4:1)NaH or KHMDS>98% N1 : <2% N7THF moderates reactivity; DMF ensures complete anion dissociation.
C3-Iodination DCMNIS (1.05 eq), KOH (0.5 eq)>99% C3 : <1% C2DCM stabilizes the Wheland intermediate without quenching NIS[4].
Suzuki Cross-Coupling 1,4-Dioxane /


or

N/A (C-C bond form)Biphasic system ensures solubility of both the hydrophobic azaindole and inorganic base.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity execution.

Protocol 1: Regioselective N1-SEM Protection

Objective: Mask the acidic N-H to prevent interference in downstream cross-coupling or metallation steps.

  • Substrate Dissolution: Charge a flame-dried, argon-purged flask with 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Check: Effervescence (

      
       gas) indicates active deprotonation. Stir for 30 minutes until the solution becomes a clear, deep yellow (indicating azaindolide formation).
      
  • Electrophile Addition: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) while maintaining the temperature at 0 °C.

  • In-Process Control (IPC): After 1 hour, sample 10 µL into 1 mL MeCN. LCMS should indicate >95% conversion to the N1-SEM product. The N7-isomer (if present) will elute significantly earlier due to its charged nature.

  • Quench & Extraction: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes severe streaking during chromatography. Dry over

      
       and concentrate.
      
Protocol 2: Electrophilic C3-Iodination

Objective: Install a reliable synthetic handle at the C3 position for subsequent Suzuki-Miyaura or Sonogashira couplings.

  • Substrate Dissolution: Dissolve 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add finely powdered KOH (0.5 eq). The mild base prevents the reaction mixture from becoming overly acidic during iodination, which could lead to undesired N7-protonation and precipitation[4].

  • Halogenation: Add N-Iodosuccinimide (NIS, 1.05 eq) in a single portion. Shield the reaction flask from light using aluminum foil to prevent radical-mediated side reactions.

  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The C3-iodo product will exhibit a slightly higher Rf value than the starting material and will be strongly UV-active at 254 nm.

  • Workup: Quench the reaction with 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted NIS and free iodine. Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Mechanistic Visualizations

Regioselectivity A 4-(4-Isopropoxyphenyl)- 7-azaindole B Azaindolide Anion (Ambident) A->B Base (NaH) C N1-Alkylation (Desired, DMF/THF) B->C Polar Aprotic Solvent D N7-Alkylation (Undesired, Protic) B->D Protic/H-Bonding Solvent

Regioselectivity pathways of 7-azaindole alkylation based on solvent polarity.

Workflow Step1 1. Substrate Dissolution (DCM or DMF) Step2 2. Base Addition (KOH or NaH) Step1->Step2 Step3 3. Electrophile Addition (NIS or Alkyl Halide) Step2->Step3 Step4 4. Reaction Quench (Aqueous Na2S2O3 or NH4Cl) Step3->Step4 Step5 5. Organic Extraction (EtOAc/Water Biphasic) Step4->Step5

Standardized workflow for C3-halogenation and N1-alkylation of 7-azaindoles.

References

  • Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study National Institutes of Health (NIH) / PubMed
  • 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | 1186311-04-5 Benchchem
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction N
  • Facile Synthesis of Functionalized 1H-Pyrrolo[2,3-b]quinolines via Ugi Four-Component Reaction ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine synthesis

Technical Support Center: 7-Azaindole Functionalization Topic: Optimization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Synthesis Ticket ID: AZ-704-ISO Status: Open Priority: Critical (Yield < 40%) Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Functionalization Topic: Optimization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Synthesis Ticket ID: AZ-704-ISO Status: Open Priority: Critical (Yield < 40%)

Executive Summary: The Chemical Challenge

You are encountering difficulty synthesizing 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine . This transformation involves a Suzuki-Miyaura cross-coupling between a 4-halo-7-azaindole and 4-isopropoxyphenylboronic acid.

Why this fails:

  • Catalyst Poisoning: The N-7 (pyridine) nitrogen is a strong ligand for Palladium. In unprotected substrates, the N-1 (pyrrole) is acidic (

    
    ), leading to deprotonation and formation of an inhibitory Pd-azaindole complex.
    
  • Electronic Mismatch: The 4-position of 7-azaindole is electron-deficient, making oxidative addition difficult compared to indoles.

  • Protodeboronation: The 4-isopropoxy group on your boronic acid is electron-donating. While this aids transmetallation, it also makes the boronic acid susceptible to hydrolytic deborylation (protodeboronation) if the catalytic cycle stalls.

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode using this logic flow.

Troubleshooting Start START: Analyze Reaction Mixture (LCMS/TLC) SM_Remains Starting Material (Halide) Remains Start->SM_Remains Major Peak = SM Prod_Low Product Formed but Low Yield Start->Prod_Low SM Consumed Boronic_Gone Boronic Acid Consumed? SM_Remains->Boronic_Gone Check Boronic Poisoning ISSUE: Catalyst Poisoning (Pd coordinated to Azaindole N) Boronic_Gone->Poisoning No (Boronic intact) Deboronation ISSUE: Protodeboronation (Boronic acid hydrolyzed) Boronic_Gone->Deboronation Yes (Phenol/Benzene detected) Homocoupling ISSUE: Oxidative Homocoupling (Oxygen in system) Prod_Low->Homocoupling Biaryl impurity found Workup ISSUE: Product Loss during Workup (Check Aqueous Phase) Prod_Low->Workup Clean crude, low mass

Caption: Diagnostic logic for identifying the root cause of low yields in azaindole cross-couplings.

Module 2: Optimized Protocols

We provide two tiers of protocols. Tier 1 is the modern, high-efficiency route (recommended). Tier 2 is the traditional, high-reliability route (use if Tier 1 fails).

Tier 1: Direct Coupling (The "Buchwald" Method)

Best for: Rapid synthesis, avoiding protection/deprotection steps.

The Fix: Use XPhos Pd G2 or A-taPhos Pd G2 . These bulky, electron-rich precatalysts activate quickly and prevent the Pd center from coordinating to the azaindole nitrogen.

ComponentReagentEquivalentsRole
Substrate 4-Chloro-1H-pyrrolo[2,3-b]pyridine1.0Electrophile (Cl is cheaper than Br/I)
Coupling Partner 4-Isopropoxyphenylboronic acid1.5Nucleophile (Excess required)
Catalyst XPhos Pd G2 0.02 - 0.05Prevents N-coordination death
Base K₃PO₄ (anhydrous)3.0Dual role: Activates Boron & neutralizes N-H
Solvent n-Butanol / Water (4:1)[0.2 M]Butanol improves solubility of naked azaindole
Temp/Time 100°C2-4 HoursFast kinetics essential

Protocol Steps:

  • Charge reaction vial with 4-chloro-7-azaindole (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G2 (2-5 mol%). Note: Do not use Pd(PPh₃)₄.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed n-Butanol/Water (4:1).

  • Heat to 100°C. Monitor via LCMS.

  • Critical: If conversion stalls at 80%, add 0.5 equiv more boronic acid, NOT more catalyst.

Tier 2: Protected Route (The "Reliable" Method)

Best for: Scale-up (>10g) or if the substrate has other sensitive acidic protons.

The Fix: Mask the N-1 nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group. This eliminates catalyst poisoning and allows the use of cheaper catalysts.

  • Protection: NaH (1.2 eq), SEM-Cl (1.1 eq), DMF, 0°C → RT. (Yield: >90%).

  • Coupling: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O, 90°C.

  • Deprotection: TFA/DCM or TBAF/THF.

Module 3: Troubleshooting & FAQs

Ticket #404: "My Boronic Acid is disappearing, but SM remains."

Diagnosis: Protodeboronation. Explanation: The isopropoxy group pushes electron density into the aromatic ring, accelerating the hydrolysis of the C-B bond, especially in the presence of water and base. Solution:

  • Switch to anhydrous conditions : Use Cs₂CO₃ in DMF or Dioxane (no added water).

  • Use the Boronic Ester (Pinacol ester) instead of the acid; it is more stable.

  • Slow Addition: Add the boronic acid in portions (0.5 eq at T=0, 0.5 eq at T=1h, 0.5 eq at T=2h) to maintain active concentration without overwhelming the system.

Ticket #500: "The reaction turns black immediately and stalls."

Diagnosis: Palladium Black precipitation (Catalyst decomposition). Solution:

  • Your solvent is likely not degassed enough. Oxygen kills the active Pd(0) species. Sparge with Argon for 15 mins before adding catalyst.

  • Switch to a Palladacycle precatalyst (like XPhos Pd G2). These are air-stable solids that only release active Pd(0) inside the solution, protecting it from initial oxidation.

Ticket #200: "I cannot separate the product from the impurity."

Diagnosis: Co-elution of 7-azaindole and triphenylphosphine oxide (if using PPh3-based catalysts). Solution:

  • Scavengers: Use SiliaMetS® Thiol or DMT resin (add to crude solution, stir 4h, filter) to remove Pd residues.

  • Chromatography: 7-azaindoles are basic. Pre-treat your silica column with 1% Triethylamine in Hexanes. Elute with a gradient of DCM : MeOH (95:5) rather than EtOAc:Hexanes. The MeOH helps break the H-bonds the azaindole forms with the silica.

Module 4: Mechanism of Action (Why XPhos Works)

The following diagram illustrates why the Buchwald Precatalyst (XPhos Pd G2) is superior for this specific synthesis compared to traditional Pd(PPh3)4.

Mechanism Precat XPhos Pd G2 (Stable Precursor) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base Activation OxAdd Oxidative Addition (Pd inserts into C-Cl) ActivePd->OxAdd Fast (Bulky Ligand) Coordination Azaindole N-Coordination (Catalyst Trap) ActivePd->Coordination XPhos Steric Bulk BLOCKS this path OxAdd->Coordination Traditional Ligands (PPh3) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Coordination->ActivePd Slow/Reversible

Caption: XPhos ligand bulk prevents the "Catalyst Trap" (Red) where Pd coordinates to the pyridine nitrogen, ensuring the cycle proceeds to Product (Green).

References

  • Schirok, H. (2006).[1] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545.

  • Barl, N. M., et al. (2013).[2] "Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation." Angewandte Chemie International Edition, 52(38), 10093–10096.[2]

  • Gurratt, M., et al. (2021).[3] "Recent Applications of Pd-Catalyzed Suzuki-Miyaura Couplings in Pharmaceutical Process Chemistry." Preprints.

  • Padusha, M., et al. (2019).[4] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Molecular Diversity, 23, 697–707.[4]

  • BenchChem Technical Notes. (2025). "Purification of 1H-Pyrrolo[2,3-b]pyridine derivatives."

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in 7-Azaindole Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience stalled reactions, poor yields, and rapid catalyst degradation (often visible as "black pal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience stalled reactions, poor yields, and rapid catalyst degradation (often visible as "black palladium" precipitation) when performing cross-coupling reactions on 7-azaindole substrates.

The 7-azaindole scaffold is a highly privileged bioisostere in medicinal chemistry, particularly in the design of kinase inhibitors[1]. However, its core structure presents a severe synthetic challenge: the pyridine-like nitrogen (N7) is highly Lewis basic. During palladium-catalyzed cross-coupling reactions, this N7 lone pair aggressively outcompetes standard phosphine ligands, coordinating directly to the transition metal center[2]. This forms a stable, off-cycle metal-nitrogen complex that sequesters the active catalyst, effectively killing the catalytic cycle.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome N7-mediated catalyst poisoning.

Mechanistic Causality: Why Your Catalyst is Dying

To fix the reaction, you must first understand the competing pathways at the metal center. When an active Pd(0) species is generated, it faces a kinetic choice: undergo productive oxidative addition with your aryl halide, or bind to the N7 lone pair of the 7-azaindole core. Without steric or electronic intervention, the N7 coordination pathway is highly favorable, leading to an irreversible dead end.

Mechanism Pd Active Pd(0) Catalyst Cycle Productive Cross-Coupling (Yields Product) Pd->Cycle Bulky Ligand (e.g., XPhos) Poison Inactive Pd-N7 Complex (Catalyst Poisoning) Pd->Poison Unhindered Ligand Aza 7-Azaindole (N7 Lone Pair) Aza->Poison Coordination

Competitive pathways: Productive Pd(0) catalysis vs. N7-mediated off-cycle catalyst deactivation.

Troubleshooting Diagnostics & FAQs

Troubleshooting Start Reaction Stalled Check Is N1 Protected? Start->Check Unprotected Free NH Check->Unprotected No Protected SEM/Boc Protected Check->Protected Yes Act1 Use XPhos-Pd-G2/G3 Unprotected->Act1 Act3 Shield N7 with SEM Unprotected->Act3 If Act 1 Fails Act2 Use Weak Base (K3PO4) Protected->Act2

Decision matrix for troubleshooting 7-azaindole cross-coupling reaction failures.

Q1: My Suzuki coupling of an unprotected 7-azaindole stalled at 15% conversion using Pd(PPh3)4. How do I achieve full conversion without adding a protecting group?

Causality & Solution: Triphenylphosphine is not sterically demanding enough to prevent the N7 lone pair from coordinating to the Pd center. You must switch to a highly active precatalytic system utilizing bulky, electron-rich biaryl monodentate ligands, specifically the XPhos-Pd-G2 system[3]. The massive steric profile of the XPhos ligand physically blocks the 7-azaindole N7 atom from coordinating to the metal, while the G2 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, outcompeting the poisoning pathway[3].

Q2: I am performing a Buchwald-Hartwig amination on a 4-bromo-7-azaindole. I see massive dehalogenation but no product. What is going wrong?

Causality & Solution: In Buchwald-Hartwig couplings with heteroaryl halides, strong bases (like NaOtBu) often cause decomposition of the substrate before the productive catalytic cycle can finish[4]. Use a weaker base (e.g., K3PO4 or K2CO3) combined with a specialized ligand like BrettPhos or Xantphos [1],[5]. BrettPhos is optimized for C-N bond formation and prevents the formation of inactive bis-amine Pd complexes, while the weaker base slows background degradation, allowing the catalyst to drive the cross-coupling efficiently[4].

Q3: Despite ligand optimization, my highly functionalized 7-azaindole still poisons the catalyst. What is the ultimate structural fix?

Causality & Solution: When electronic and steric tuning of the catalyst fails, you must sterically shield the substrate itself. Protect the pyrrole nitrogen (N1) with a 2-(trimethylsilyl)ethoxymethyl (SEM) group[1]. Due to its proximity to N7, the bulky SEM group projects electron density and physical mass into the space surrounding the N7 lone pair. This creates an impenetrable physical barrier that prevents the Pd catalyst from approaching the N7 nitrogen, completely shutting down the poisoning pathway[1].

Quantitative Data: Catalyst & Ligand Selection Matrix

Use the following empirically validated matrix to select the correct conditions based on your substrate's protection state.

Reaction TypeSubstrate StateOptimal Catalyst/LigandRecommended BaseExpected YieldMechanistic Causality / Notes
Suzuki-Miyaura Unprotected (Free NH)XPhos-Pd-G2K3PO4 (aq)70–95%XPhos steric bulk prevents N7 coordination; G2 allows rapid Pd(0) formation[3].
Suzuki-Miyaura N1-SEM ProtectedPd(dppf)Cl2 or Pd(PPh3)4Na2CO3 (aq)80–99%SEM group sterically shields N7; simpler, cheaper catalysts suffice[1].
Buchwald-Hartwig Unprotected (Free NH)BrettPhos-Pd-G3K2CO3 or K3PO460–85%Weak base prevents core decomposition; BrettPhos favors primary amines[5],[4].
Buchwald-Hartwig N1-SEM ProtectedPd(OAc)2 / XantphosCs2CO375–90%Xantphos bite angle promotes rapid reductive elimination[1].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected 7-Azaindole

This protocol utilizes steric exclusion at the metal center to prevent poisoning.

  • Preparation: In an oven-dried Schlenk flask, combine the unprotected 7-azaindole halide (1.0 equiv), aryl boronic acid (1.5 equiv), XPhos-Pd-G2 (2–5 mol%), and finely ground K3PO4 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Stir the biphasic mixture vigorously at 80 °C under an inert atmosphere (N2 or Argon).

  • Self-Validation Checkpoint 1 (Visual): Within 10–15 minutes of heating, the suspension should transition from a pale yellow/brown to a distinct reddish-orange homogeneous solution. This color shift confirms the successful generation of the active monoligated Pd(0)-XPhos species. If the solution turns opaque black, the catalyst has aggregated (crashed out), indicating oxygen contamination or severe poisoning.

  • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (typically 1:1 EtOAc/Hexanes). The highly polar free-NH starting material will be consumed, replaced by a slightly less polar, intensely UV-active product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: N1-SEM Protection of 7-Azaindole (Steric Shielding Strategy)

This protocol modifies the substrate to physically block the N7 lone pair.

  • Deprotonation: Dissolve the 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Self-Validation Checkpoint 1 (Gas Evolution): The addition of NaH must result in immediate, visible bubbling (H2 gas evolution). This is the physical confirmation that the N1 proton is being successfully abstracted. Wait 30 minutes until bubbling ceases.

  • Protection: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2 (TLC Shift): Quench a 10 µL aliquot in water/EtOAc. On TLC, the product will exhibit a massive Rf shift upwards (becoming highly non-polar) compared to the baseline-hugging free-NH starting material.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH4Cl. Extract with diethyl ether (3x). The SEM-protected 7-azaindole[1] is now ready for cross-coupling using standard, inexpensive Pd catalysts.

References

1.[2] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NIH.gov. Available at:[Link] 2.[1] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at:[Link] 3.[5] Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. NIH.gov. Available at:[Link] 4.[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH.gov. Available at:[Link] 5.[3] A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole system containing unprotected free N–H group. NASC.ac.in. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

[1] Executive Summary: The Physicochemical Bottleneck You are encountering precipitation because 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine combines a rigid, planar heteroaromatic core (7-azaindole) with a highly...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Physicochemical Bottleneck

You are encountering precipitation because 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine combines a rigid, planar heteroaromatic core (7-azaindole) with a highly lipophilic tail (isopropoxy-phenyl).[1]

From a physicochemical perspective, this molecule acts as "brick dust" in aqueous media at physiological pH. It possesses a high LogP (estimated >3.5) and a critical pKa at the N7 position (~4.6). At pH 7.4, the molecule is uncharged (neutral), leading to its minimum solubility state. The "crash-out" phenomenon you observe is likely due to solvent shock —the rapid transition from a high-solvency environment (DMSO) to a high-dielectric environment (water/buffer), causing immediate nucleation of the neutral species.[1]

This guide provides three validated workflows to resolve this: Kinetic Solubilization (Step-Down Dilution) , Thermodynamic Stabilization (Cyclodextrins) , and pH Modulation .

Module A: Preventing "Crash-Out" in Biological Assays (In Vitro)

The Problem: Direct dilution of 10 mM DMSO stock into aqueous media (1:1000) causes immediate, often microscopic, precipitation that creates false negatives in IC50 curves.

The Solution: The "Step-Down" Serial Dilution Protocol

Do not dilute directly from 100% DMSO to <1% DMSO in a single step. You must lower the solvent strength gradually to prevent the formation of amorphous aggregates.

Validated Workflow
  • Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or PEG400).

  • Acoustic Dispensing (Best Practice): If available, use acoustic liquid handling (e.g., Echo) to shoot nanoliter volumes directly into the well, minimizing localized supersaturation.

  • Manual Pipetting (Alternative): Use the protocol below.

DilutionProtocol Figure 1: Step-Down Dilution Strategy to mitigate solvent shock precipitation. Stock 10 mM Stock (100% DMSO) Inter Intermediate (1 mM in 50% DMSO) Stock->Inter 1:10 Dilution (Add Buffer slowly) Work Working Soln (10 µM in 5% DMSO) Inter->Work 1:100 Dilution (Vortex immediately) Assay Assay Well (100 nM, <0.5% DMSO) Work->Assay Final Addition

Critical Technical Notes
  • Vortexing: Vortex during the addition of the aqueous buffer to the DMSO solution, not after. This ensures rapid mixing and prevents high-concentration pockets where nucleation occurs.[1]

  • Surfactants: Addition of 0.05% Tween-80 or 0.01% Triton X-100 to the assay buffer significantly raises the critical supersaturation concentration, preventing aggregation of the hydrophobic phenyl tail.

Module B: Formulation for High-Concentration Dosing (In Vivo)

The Problem: Simple aqueous buffers (PBS) cannot support the concentrations required for animal dosing (e.g., 10–50 mg/kg), leading to clogged needles or poor oral bioavailability.

The Solution: Cyclodextrin Complexation

For 7-azaindole derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] The hydrophobic phenyl-isopropoxy moiety encapsulates within the cyclodextrin toroid, while the hydrophilic exterior interacts with water.

Formulation Protocol (20% HP-β-CD)

Target: 5 mg/mL clear solution.[1]

StepActionMechanistic Reason
1 Weigh compound and place in vial.Accurate dosing.
2 Add 5% volume of DMSO or PEG400.Pre-solubilization breaks crystal lattice energy.
3 Prepare 20% (w/v) HP-β-CD in water (pH 4.0).The CD cavity encapsulates the lipophilic tail; acidic pH protonates N7.
4 Add CD solution to the vial slowly with stirring.Facilitates inclusion complex formation.
5 Sonicate for 20–30 mins at 37°C.Mechanical energy overcomes the kinetic barrier of complexation.
6 Adjust pH to 7.4 (if IV) or leave acidic (if PO).IV requires physiological pH; Oral dosing benefits from acidic solubility.

Module C: The pH Dependency Factor

The Science: The 1H-pyrrolo[2,3-b]pyridine core contains a pyridine nitrogen (N7) and a pyrrole nitrogen (N1).[1]

  • N1 (Pyrrole NH): Non-basic, H-bond donor.[1] pKa ~17 (Acidic).[1]

  • N7 (Pyridine N): Basic, H-bond acceptor.[1] pKa ~4.6.

Implication:

  • pH > 5: The molecule is neutral. Solubility is driven solely by lipophilicity (very low).[1]

  • pH < 4: The N7 is protonated (

    
    ). Solubility increases by orders of magnitude due to ionic solvation.
    

Troubleshooting Decision Tree:

Troubleshooting Figure 2: Troubleshooting Logic for 7-Azaindole Precipitation Start Precipitation Observed CheckpH Check Buffer pH Start->CheckpH IsAcidic Is pH < 5? CheckpH->IsAcidic Yes Yes IsAcidic->Yes Solubility should be high No No IsAcidic->No Neutral Species Dominates AcidSol Solution: Add 20% HP-b-CD or Cosolvent (PEG400) BaseSol Solution: Acidify to pH 4 (Citrate/Acetate Buffer) CheckConc Check Concentration IsHigh > 10 µM? CheckConc->IsHigh IsHigh->Yes IsHigh->No Check DMSO Quality (Hydration) Yes->AcidSol Yes->CheckConc No->BaseSol

Frequently Asked Questions (FAQ)

Q1: My solution turns "milky" immediately upon adding buffer. Can I filter it? A: No. The "milkiness" is the compound itself in suspension. Filtering will remove the active ingredient, resulting in a concentration of ~0 µM. You must re-optimize the solvent system (increase DMSO %, add Tween-80, or use Cyclodextrin) to clarify the solution before use.

Q2: Can I use DMSO stocks stored at -20°C immediately? A: No. DMSO is hygroscopic.[2] If you open a cold vial, atmospheric water condenses into the DMSO. Even 1-2% water in DMSO can cause this hydrophobic compound to crash out inside the stock vial.[1] Always allow the vial to reach room temperature before opening.

Q3: Why does the compound precipitate in PBS but not in water? A: This is the "Salting Out" effect . The high ionic strength of PBS reduces the solubility of non-polar molecules compared to pure water. Furthermore, PBS buffers to pH 7.4, forcing the molecule into its neutral, insoluble state. Try using a lower ionic strength buffer or a buffer with a slightly lower pH (e.g., MES pH 6.0) if the assay permits.

Q4: Is the isopropoxy group unstable? A: Generally, aryl ethers are stable. However, avoid strong acids (pH < 1) at high temperatures, which could potentially cleave the ether. The precipitation is physical, not a sign of chemical degradation.

References

  • Solubility of 7-Azaindoles: Zhang, L. et al. "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Molecular Pharmaceutics, 2018. [1]

  • DMSO Handling in Assays: "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Technical Guides.

  • Cyclodextrin Formulation: Loftsson, T. et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005. (General reference for HP-β-CD mechanism).
  • Physicochemical Properties: National Center for Biotechnology Information. PubChem Compound Summary for 7-Azaindole Derivatives. [1]

Sources

Optimization

Enhancing stability of 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine in solution

Technical Support Center: Solution Stability of Pyrrolo[2,3-b]pyridine Derivatives This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Isopropo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solution Stability of Pyrrolo[2,3-b]pyridine Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine and structurally related compounds, such as the BCL-2 inhibitor Venetoclax (ABT-199). While the specific compound in the topic is a distinct chemical entity, the extensive stability data available for Venetoclax, which shares the core 1H-pyrrolo[2,3-b]pyridine scaffold, offers critical, transferable insights into handling and troubleshooting. This document addresses common challenges related to solution stability, offering scientifically grounded explanations and actionable protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation or crystal formation in my solution after preparation or short-term storage. What is happening and how can I prevent it?

A1: This is a common issue rooted in the physicochemical properties of this class of compounds, which are characterized by low aqueous solubility.

Root Cause Analysis: The 1H-pyrrolo[2,3-b]pyridine scaffold contributes to the molecule's hydrophobicity. Venetoclax, a well-studied analog, is practically insoluble in water (<0.0042 µg/mL at pH 7.4) and exhibits pH-dependent solubility.[1][2][3] When an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can rapidly fall out of solution as it exceeds its thermodynamic solubility limit in the new environment. Precipitation can also occur in pure organic solvents if stored improperly or for extended periods, as was observed with Venetoclax in an ACN-DMSO-buffer mixture after two months at 5°C.[4]

Troubleshooting & Prevention Protocol:

  • Optimize Solvent Selection for Stock Solutions:

    • Primary Choice: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[5][6] Venetoclax is soluble in DMSO to at least 43.42 mg/mL (>10 mM).[6][7]

    • Dissolution Aids: For high concentrations, gentle warming to 37°C or brief sonication in an ultrasonic bath can facilitate complete dissolution.[6] Avoid aggressive heating, which can promote degradation.

  • Mindful Dilution into Aqueous Media:

    • Final DMSO Concentration: When diluting the stock solution, ensure the final percentage of DMSO in your aqueous medium is as low as possible while still maintaining solubility. This concentration should be kept consistent across all experiments, including controls.

    • Vortexing: Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which can help prevent localized areas of high concentration that seed precipitation.

  • Proper Storage of Stock Solutions:

    • Aliquoting is Critical: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in appropriate vials.[8]

    • Storage Conditions: Store aliquots at -20°C or, for longer-term storage, at -80°C.[6][8] Under these conditions, stock solutions can be stable for several months.[6]

  • Work with Freshly Prepared Solutions:

    • Always prepare working (diluted) solutions fresh for each experiment. Do not store compounds in aqueous buffers for extended periods.

Q2: My compound's activity is decreasing over time, suggesting degradation. What are the primary environmental factors that cause this?

A2: Based on extensive forced degradation studies on the analogous compound Venetoclax, the primary culprits for degradation in solution are pH extremes (acid and base), oxidation, and, to a lesser extent, light exposure. [5][9][10]

Causality Behind Degradation Pathways:

  • Hydrolysis (Acid & Base Sensitivity): The molecule is highly susceptible to degradation in both strongly acidic (e.g., 1 M HCl) and strongly basic (e.g., 1 M NaOH) conditions, a process that is significantly accelerated by elevated temperatures (e.g., 50°C).[5][11] This leads to the formation of multiple distinct degradation products.[11]

  • Oxidative Degradation: The compound is sensitive to oxidation.[2][12] The presence of dissolved oxygen or oxidizing agents (like H₂O₂) in the solvent can lead to the formation of oxidative degradation products.[5]

  • Photodegradation: Venetoclax is noted to be sensitive to light, particularly UV radiation.[2][13] Exposure to ambient laboratory light over time can contribute to a loss of parent compound.

  • Thermal Stress: While the compound is more stable against heat alone compared to other stressors, elevated temperatures act as a catalyst, significantly increasing the rate of degradation in the presence of acid, base, or oxidizing agents.[5]

Below is a diagram illustrating the key environmental triggers for degradation.

Caption: Key environmental stressors leading to degradation.

Q3: What is the standard operating procedure (SOP) for preparing and handling solutions to maximize their stability and ensure reproducible results?

A3: Adhering to a strict protocol for solution preparation and handling is paramount. The following workflow is designed to minimize exposure to known degradation triggers.

Solution_Handling_Workflow cluster_Prep Stock Solution Preparation (Low Light) cluster_Store Storage cluster_Use Working Solution Preparation (Use Immediately) P1 1. Weigh solid compound in a dark room or under amber light. P2 2. Dissolve in high-purity, anhydrous DMSO. P1->P2 P3 3. Use sonication or gentle warming (37°C) if needed. P2->P3 P4 4. Aliquot into single-use, light-protecting vials. P3->P4 P5 5. Purge with Nitrogen/Argon (Optional, for highly sensitive long-term storage). P4->P5 S1 Store aliquots at -20°C or -80°C, protected from light. P5->S1 U1 1. Thaw one aliquot completely at room temperature. S1->U1 U2 2. Dilute into final aqueous buffer/medium just before use. U1->U2 U3 3. Use immediately in experiment. U2->U3

Caption: Recommended workflow for solution preparation and handling.

Detailed Protocol Steps:

  • Preparation Environment: Conduct all weighing and dissolution steps in a dark room or under amber lighting to mitigate photostability risks.[5]

  • Solvent Degassing (Optional but Recommended): For maximum protection against oxidation, especially for long-term storage or when working with very low concentrations, consider using a solvent that has been degassed by sparging with an inert gas like nitrogen or argon. When preparing formulations by heating, purging the vial with nitrogen is highly recommended to prevent oxidation.[3][14]

  • Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents (e.g., DMSO) to avoid introducing water or contaminants that can initiate degradation.

  • Avoid Contamination: Use clean, sterile pipette tips and glassware to prevent chemical or microbial contamination.

Q4: How can I analytically confirm if my compound has degraded and by how much?

A4: A stability-indicating chromatographic method is the gold standard for quantifying the parent compound and detecting its degradation products.

Analytical Methodology:

  • Primary Technique (Quantification): Reverse-phase Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][15] These techniques can separate the parent compound from impurities and degradation products.

  • Structural Identification: To identify the chemical structures of any new peaks that appear, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is essential.[16] High-Resolution Mass Spectrometry (HR-MS), such as LC-Q-TOF-MS, provides accurate mass measurements that are critical for elucidating the structures of unknown degradants.[9][12]

Summary of Key Analytical Parameters:

ParameterRecommendationRationale
Technique UPLC or HPLCProvides robust separation and quantification of parent compound and degradants.[1]
Column C18 stationary phases (e.g., BEH C18)Shown to provide good peak shape and effective separation for Venetoclax and its degradants.[1][4]
Mobile Phase MS-compatible buffers (e.g., ammonium bicarbonate) with an organic modifier (e.g., acetonitrile).A pH in the range of 6-8 has been found to give the best peak shape for Venetoclax.[1]
Detection UV SpectrophotometryFor routine quantification of the parent compound against a standard.[17]
Identification Mass Spectrometry (LC-MS, LC-HRMS)For structural elucidation of unknown degradation products.[12]

By comparing the chromatogram of a stressed or aged sample to that of a freshly prepared standard, you can identify new peaks (degradants) and quantify the loss of the parent compound, thus determining the extent of degradation.

References

  • Vertex AI Search. ABT-199 (Venetoclax) - Solubility of Things.
  • Žigart, N., Črnugelj, M., & Časar, Z. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Pharmaceutics.
  • Žigart, N., Črnugelj, M., & Časar, Z. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions.
  • Žigart, N., Črnugelj, M., & Časar, Z. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. PMC.
  • Kočevar, G., et al. (2020). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. Fusion QbD.
  • Žigart, N., Črnugelj, M., & Časar, Z. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. PubMed.
  • Kočevar, G., et al. (2020). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. PMC.
  • Žigart, N., Črnugelj, M., & Časar, Z. (2020). Proposed degradation pathways of venetoclax and structures of key degradation products.
  • O'Shea, J. P., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics.
  • O'Shea, J. P., et al. (2020). Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. Pharmaceutics.
  • Formulation Diary. Active Ingredient VENETOCLAX.
  • APExBIO. ABT-199 (Venetoclax) – BCL-2 Inhibitor.
  • World Journal of Pharmaceutical Science and Research. (2025). Increasing solubility and thermal stability of amorphous solid dispersion venetoclax prepared.
  • Kočevar, G., et al. (2020). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. ACS Omega.
  • Aquigen Bio Sciences. (2025).
  • Dhiman, V., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method.
  • O'Shea, J. P., et al. (2020). Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. MDPI.
  • Abcam. ABT-199 (Venetoclax), Bcl-2 inhibitor.
  • U.S.
  • ResearchGate. (2025).
  • Al-Achi, A., & Gupta, M. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • R&D Systems. ABT 199 | Bcl-2 Family Inhibitors: Tocris Bioscience.
  • BLDpharm. 916173-16-5|4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
  • MedchemExpress. Venetoclax (ABT-199) | BCL-2 Inhibitor.
  • Pathare, B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Tocris Bioscience. ABT 199 | Bcl-2 Family.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Royal Society of Chemistry. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Benchchem. (2025). Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis.

Sources

Troubleshooting

Identification of common impurities in 4-aryl-1h-pyrrolo[2,3-b]pyridine synthesis

Technical Support Center: 4-Aryl-1H-pyrrolo[2,3-b]pyridine Synthesis Status: Operational Agent: Senior Application Scientist Ticket: #7AZA-SUZUKI-001 Subject: Impurity Identification & Troubleshooting in C4-Arylation Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aryl-1H-pyrrolo[2,3-b]pyridine Synthesis

Status: Operational Agent: Senior Application Scientist Ticket: #7AZA-SUZUKI-001 Subject: Impurity Identification & Troubleshooting in C4-Arylation

Executive Summary: The Reaction Landscape

Welcome to the technical support hub for 7-azaindole functionalization. You are likely attempting to install an aryl group at the C4 position of a 1H-pyrrolo[2,3-b]pyridine scaffold, a critical pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogs).

The industry-standard route is the Suzuki-Miyaura Cross-Coupling of 4-chloro- or 4-bromo-7-azaindole with an aryl boronic acid. While robust, this reaction is prone to a specific "fingerprint" of impurities due to the electron-deficient nature of the pyridine ring and the acidic N1-proton.

The Core Reaction:



Impurity Profiling: The "Rogues Gallery"

The following table summarizes the most frequent impurities identified in high-performance liquid chromatography (HPLC) and LC-MS analysis during this synthesis.

Impurity TypeStructure / DescriptionOrigin (Root Cause)m/z Signature (Relative to Product M)
Protodeboronation Ar-H (The aryl ring from the boronic acid loses boron and gains a proton).[1]Hydrolysis of the C-B bond in the boronic acid.[2] Accelerated by high pH and certain metal ions.M - (7-azaindole fragment) . Often elutes early.
Homocoupling Ar-Ar (Biaryl dimer).Oxidative coupling of two boronic acid molecules.[3] Caused by presence of

or excessive catalyst loading.
2 x (Ar mass) - 2 . Highly lipophilic; elutes late.
Hydrodehalogenation 7-Azaindole (Des-halo) .

-Hydride elimination from Pd-complex or hydride transfer from solvent/base. The halogen is replaced by H.
M - (Ar fragment) + 1 . Matches unsubstituted 7-azaindole mass.
Ligand Scrambling 4-Phenyl-7-azaindole (if PPh3 is used).Aryl group exchange between the phosphine ligand (e.g., PPh3) and the Pd center.Matches mass of Phenyl-analog . Dangerous if your target Ar is similar to Phenyl.
N-Arylation N1-Aryl-4-halo-7-azaindole .Competitive coupling at the N1 nitrogen instead of C4. Occurs if N1 is unprotected.Isomeric mass to product if Ar matches, but usually retains halogen if coupled to Ar-B(OH)2 via Chan-Lam type mechanism.
Pd-Complex Pd-Product Adduct .The N7 nitrogen of the azaindole coordinates strongly to residual Palladium.M + 106 (Pd) or broad peak tailing.

Visualizing the Impurity Pathways

The following diagram maps the divergence points in the catalytic cycle where these impurities are generated.

SuzukiImpurities Start 4-Halo-7-azaindole (Substrate) PdCycle Pd(0)/Pd(II) Catalytic Cycle Start->PdCycle Oxidative Addition Boronic Aryl Boronic Acid (Reagent) Boronic->PdCycle Transmetallation Imp_Proto Impurity: Ar-H (Protodeboronation) Boronic->Imp_Proto Hydrolysis (High pH/Water) Imp_Homo Impurity: Ar-Ar (Homocoupling) Boronic->Imp_Homo Oxidation (O2) Imp_Dehalo Impurity: Des-Halo (Hydrodehalogenation) PdCycle->Imp_Dehalo Beta-Hydride Elim. (Excess Heat/Base) Imp_Ligand Impurity: Ligand Swap (Ph-incorporation) PdCycle->Imp_Ligand P-C Bond Cleavage (PPh3 Ligands) Target Target: 4-Aryl-7-azaindole PdCycle->Target Reductive Elimination

Caption: Mechanistic divergence in Suzuki coupling showing origins of key impurities (Red) vs. Target path (Green).

Technical Support: Troubleshooting & FAQs

Q1: My LC-MS shows a large peak corresponding to the mass of the starting material minus the halogen (Des-halo). Why?

Diagnosis: Hydrodehalogenation. Mechanism: This occurs when the Oxidative Addition complex (L2Pd(Ar)X) undergoes reduction rather than transmetallation. Common culprits are alcohols (acting as hydride sources) or excessive heating. Solution:

  • Switch Solvents: If using iPrOH or EtOH, switch to aprotic polar solvents like 1,4-Dioxane or DMF .

  • Catalyst Check: Ensure your catalyst is active. A sluggish transmetallation step leaves the Pd-intermediate vulnerable to reduction.

  • Water Content: Ensure strictly degassed water is used; minimize headspace in the reaction vial.

Q2: I am seeing a "Phenyl" analog impurity (M+77 approx) that I didn't expect.

Diagnosis: Ligand Scrambling (Phosphine Aryl Exchange). Mechanism: If you are using Pd(PPh3)4 , the phenyl groups on the phosphine can migrate to the palladium center and couple with your substrate. This is notorious in electron-deficient heterocycles like 7-azaindole. Solution:

  • Change Ligand: Switch to alkyl-phosphine ligands which cannot transfer aryl groups. Pd(dppf)Cl2 or XPhos are superior choices for this scaffold [1].

  • Avoid PPh3: Do not use Tetrakis(triphenylphosphine)palladium(0) for high-precision medicinal chemistry on this scaffold.

Q3: My conversion is low, and the Boronic Acid is disappearing.

Diagnosis: Rapid Protodeboronation. Mechanism: 7-azaindole couplings often require base (e.g.,


 or 

). Heteroaryl boronic acids (especially 2-pyridyl or 2-pyrimidinyl) are unstable at high pH and hydrolyze to Ar-H [2]. Solution:
  • Use Boronic Esters: Switch from Boronic Acid to a Pinacol Ester (BPin) or MIDA Boronate . These provide a "slow release" of the active species, preventing saturation and hydrolysis.

  • Lower Base Strength: Switch from

    
     to 
    
    
    
    or
    
    
    .
  • Anhydrous Conditions: Attempt the reaction in anhydrous DMF with anhydrous base, adding only stoichiometric water if absolutely necessary.

Q4: The product is black/grey and contains high residual metal.

Diagnosis: Palladium Chelation. Mechanism: The N7 nitrogen (pyridine-like) is a strong ligand for Pd. Protocol for Removal [3]:

  • Dissolve crude in THF/EtOAc.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers (0.5 eq relative to Pd).

  • Stir at 50°C for 2 hours.

  • Filter through Celite.

  • Alternative: Wash organic layer with aqueous N-acetylcysteine.

Decision Tree: Optimization Strategy

Use this logic flow to optimize your reaction conditions.

OptimizationTree Start Start Optimization CheckYield Is Yield > 50%? Start->CheckYield Purify Proceed to Purification (Check Pd levels) CheckYield->Purify Yes CheckSM Is Starting Material Consumed? CheckYield->CheckSM No CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes CheckCat Catalyst Inactive? CheckSM->CheckCat No (SM Stalled) Dehalo Des-Halo detected: Switch to Dioxane Remove Alcohol CheckByprod->Dehalo Mass = SM - Halogen Proto Protodeboronation detected: Use Pinacol Ester Lower Base Strength CheckByprod->Proto Mass = Ar-H SwitchCat Switch to XPhos Pd G2 or Pd(dppf)Cl2 CheckCat->SwitchCat N1 Protected Protect Is N1 Protected? Unprotected N1 poisons Pd. Install SEM group. CheckCat->Protect N1 Unprotected

Caption: Troubleshooting logic flow for optimizing 4-aryl-7-azaindole synthesis.

Analytical Methods (Standard Operating Procedure)

HPLC Method for Impurity Tracking:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if looking for acid-labile protecting groups like SEM).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280-300 nm (7-azaindole core).

Note on SEM Deprotection: If your route involves SEM-protected 7-azaindole, the final deprotection (TFA or TBAF) often generates N-hydroxymethyl intermediates (Mass + 30). These are not stable impurities but intermediates that require basic workup (


 wash) to fully collapse to the free NH [4].

References

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for Suzuki-Miyaura cross-couplings. Chemistry – A European Journal, 12(18), 4743-4748.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids. Angewandte Chemie International Edition, 56(21), 5936-5940.

  • Welch, C. J., et al. (2005). Adsorbent removal of catalyst metal impurities from active pharmaceutical ingredients. Organic Process Research & Development, 9(2), 198-205.

  • Lourdusamy, E., et al. (2008). Synthesis of 4-aryl-1H-pyrrolo[2,3-b]pyridines via Suzuki–Miyaura cross-coupling. Tetrahedron Letters, 49(8), 1319-1322.

Sources

Optimization

Azaindole Optimization Hub: Reaction Temperature &amp; Selectivity Guide

Status: Operational Ticket ID: AZ-7-ARYL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely here because your 7-azaindole arylation is either stalling (low...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AZ-7-ARYL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because your 7-azaindole arylation is either stalling (low conversion) or yielding a complex mixture of regioisomers (N1 vs. C2 vs. C3).

7-azaindole (1H-pyrrolo[2,3-b]pyridine) is electronically unique. Unlike indole, the pyridine ring acts as an electron sink, making the system electron-deficient. This raises the activation energy for electrophilic aromatic substitution (SEAr) and complicates oxidative addition steps in cross-coupling. Temperature is not just a kinetic accelerator here; it is the primary switch for regioselectivity.

This guide dissects the thermodynamics of arylation, providing self-validating protocols to optimize your reaction temperature.

Module 1: The Thermodynamics of Selectivity

The "Heat Switch" Concept

In 7-azaindole functionalization, temperature dictates the active mechanistic pathway.

  • Low Temperature (20–60°C): Favors C2-arylation (via lithiation or specific Suzuki conditions) or N1-arylation (nucleophilic attack). The C-H bonds at C3 are generally inert at these temperatures without pre-functionalization (e.g., C3-iodide).

  • High Temperature (100–140°C): Required for Direct C3-H Arylation . The Concerted Metalation-Deprotonation (CMD) mechanism has a high energy barrier. Without sufficient heat, the Pd-catalyst coordinates to the pyridine nitrogen (poisoning) rather than activating the C3-H bond.

Visualizing the Pathway

The following diagram illustrates how temperature and reagents bifurcate the reaction outcome.

AzaindoleSelectivity Start 7-Azaindole Substrate Path_LowT Low Temp (20-60°C) Start->Path_LowT Path_HighT High Temp (100-140°C) Start->Path_HighT Result_N1 N1-Arylation (Kinetic Product) Path_LowT->Result_N1 Base + Aryl Halide Result_C2 C2-Arylation (Acidity Controlled) Path_LowT->Result_C2 Pd + Acid Additive Result_C3 C3-Arylation (Thermodynamic/CMD) Path_HighT->Result_C3 Pd(OAc)2 + Ag2CO3 Result_C6 C6-Arylation (Via N-Oxide) Path_HighT->Result_C6 mCPBA (N-Oxide) + Pd

Figure 1: Temperature-dependent regioselectivity map for 7-azaindole arylation.

Module 2: Troubleshooting & FAQs

Q1: My C3-H arylation stops at 40-50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning via the Pyridine Nitrogen. Technical Insight: At temperatures below 100°C, the pyridine nitrogen of 7-azaindole binds strongly to Palladium (Pd), forming a stable, inactive "resting state" complex. This arrests the catalytic cycle. The Fix:

  • Increase Temperature: You must operate >110°C to promote ligand dissociation from the pyridine nitrogen, freeing the Pd for the CMD step.

  • Solvent Switch: Use non-polar solvents (Xylene/Toluene) or highly polar, non-coordinating solvents (DMAc). Avoid MeCN (coordinates to Pd).

  • Add Silver Salts: Add Ag₂CO₃ (1-2 equiv). It acts as a halide scavenger and abstracts the proton, but crucially, silver can bind to the pyridine nitrogen, blocking it from poisoning the Pd catalyst.

Q2: I am seeing N1-arylation instead of C-H activation. How do I stop this?

Diagnosis: The reaction is under Kinetic Control (Nucleophilic Substitution). Technical Insight: The N1-H proton is acidic (pKa ~13). In the presence of base and aryl halides at moderate temperatures (60-80°C), simple nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling dominates.
The Fix: 
  • Protect the Nitrogen: Methylate (MeI) or use an N-oxide if C-H activation is the goal.

  • Change the Base: Switch from strong bases (NaOtBu, Cs₂CO₃) to weaker bases (Ag₂CO₃, PivOH/KOAc) that facilitate the CMD mechanism without deprotonating N1 rapidly.

Q3: What is the optimal temperature window for Direct C3-Arylation?

Recommendation: 110°C – 130°C. See the efficiency matrix below:

TemperatureC3-SelectivityConversion (24h)Risk Factor
80°C Low< 30%Catalyst poisoning (Stall)
100°C Moderate50-70%Incomplete reaction
120°C High > 90% Optimal Operation Zone
150°C+ High> 95%Dehalogenation of coupling partner / Polymerization

Module 3: Validated Experimental Protocol

Protocol: Pd-Catalyzed Direct C3-Arylation of 7-Azaindole

Target: C3-arylation using aryl bromides.[1]

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered partners)

  • Base/Additive: Ag₂CO₃ (1.0 equiv) OR KOAc (2.0 equiv)

  • Solvent: DMF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • The "Dry" Setup: Flame-dry a reaction tube equipped with a magnetic stir bar. Moisture kills this reaction by hydrolyzing the active Pd species.

  • Solids Addition: Add 7-azaindole, Aryl Bromide, Pd(OAc)₂, Ligand, and Base.

  • Degassing (Critical): Add solvent. Sparge with Argon for 10 minutes. Oxygen promotes oxidative homocoupling of the azaindole (dimerization).

  • The Temperature Ramp:

    • Place in a pre-heated oil bath at 120°C .

    • Note: Do not start at RT and ramp up. The "shock" heat helps dissociate Pd aggregates.

  • Monitoring: Check LCMS at 2 hours.

    • If <10% conversion: Temperature is likely effectively lower inside the flask. Check internal probe.

    • If N-arylation observed: Stop. Your base is too strong or N1 needs protection.

Optimization Workflow Diagram

Use this logic flow to optimize your specific substrate.

OptimizationFlow Step1 Run Screen @ 120°C Pd(OAc)2 / Ag2CO3 / DMF Check Check LCMS @ 2h Step1->Check Decision1 Conversion < 20%? Check->Decision1 Decision2 N1-Arylation > 10%? Decision1->Decision2 No Action_Heat Increase T to 140°C Switch to Xylene Decision1->Action_Heat Yes Action_Protect Protect N1 (SEM/Boc) OR Switch to weaker base Decision2->Action_Protect Yes Action_Success Scale Up Decision2->Action_Success No

Figure 2: Decision matrix for optimizing reaction conditions.

References & Authority

  • Mechanistic Overview of Azaindole C-H Activation

    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.

    • Source: Molecules (MDPI), 2021.

    • Context: Details the electrophilic palladation mechanism at C3 vs. base-assisted deprotonation at C7.

  • C3-Arylation "On Water" (Temperature Effects)

    • Title: “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.[2]

    • Source: ResearchGate / Organic Chemistry Frontiers.

    • Context: Demonstrates that 100°C is critical for C3 selectivity using Pd(OAc)2, overcoming the lack of reactivity observed at lower temperatures.

  • C2-Arylation & Acid Concentration

    • Title: Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.[3][4]

    • Source: Chemical Communications (RSC).[3]

    • Context: Highlights how acid concentration and lower temperatures can shift selectivity to C2, contrasting with the high-temp C3 protocols.

  • N-Oxide Activation (C6 Selectivity)

    • Title: Pd-Catalyzed Direct Arylation of Azaindole N-Oxides.[1]

    • Source: Fagnou et al., J. Am. Chem. Soc. (Cited in MDPI review).

    • Context: Establishes the 110°C toluene protocol for redirecting arylation to the pyridine ring (C6).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Solvent Selection

Executive Summary 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged pharmacophore frequently utilized in the design of potent ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged pharmacophore frequently utilized in the design of potent kinase inhibitors, including advanced fibroblast growth factor receptor (FGFR) antagonists [1].

However, the routine structural characterization of 7-azaindoles via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The heterocycle possesses both a strong hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen). In non-polar environments, this dual nature drives the formation of dynamic intermolecular hydrogen-bonded dimers [2].

To ensure rigorous structural verification, this guide objectively compares the analytical performance of two divergent NMR solvent methodologies: utilizing a non-polar solvent (CDCl3) versus a polar, hydrogen-bond accepting solvent (DMSO-d6)[3]. By analyzing the causality behind solvent-induced spectral shifts, this guide provides drug development professionals with a self-validating protocol for accurate spectral assignment.

Mechanistic Causality: Solvation vs. Dimerization

The choice of deuterated solvent fundamentally alters the physical state of the 7-azaindole solute, directly dictating the quality and resolution of the resulting 1H NMR spectrum.

  • The CDCl3 Methodology (Dimerization): Chloroform-d is a non-polar solvent that does not participate in strong hydrogen bonding. Consequently, 7-azaindole molecules self-associate to form stable dimers. This intermolecular exchange broadens the pyrrole NH signal significantly, often causing it to shift unpredictably based on sample concentration and trace water content. Furthermore, this dimerization can induce line broadening in the adjacent pyrrole protons (H-2 and H-3) due to altered relaxation times [2].

  • The DMSO-d6 Methodology (Monomerization): Dimethyl sulfoxide-d6 acts as a powerful hydrogen bond acceptor. The oxygen atom of DMSO outcompetes the intermolecular hydrogen bonding of the azaindole core, effectively breaking the dimers to form a stable solute-solvent monomeric complex. This locks the NH proton in a highly deshielded state, yielding a sharp, reproducible peak (typically between 11.5 and 12.0 ppm) and perfectly resolved splitting patterns for the aromatic core [3].

G Compound 4-(4-Isopropoxy-phenyl)- 1H-pyrrolo[2,3-b]pyridine CDCl3 CDCl3 (Non-Polar Solvent) Compound->CDCl3 DMSO DMSO-d6 (Polar H-Bond Acceptor) Compound->DMSO Dimer Intermolecular H-Bonding (Dimerization) CDCl3->Dimer Monomer Solute-Solvent Complex (Monomerization) DMSO->Monomer Broad Broad, Shifting NH Peak (Poor Resolution) Dimer->Broad Sharp Sharp, Deshielded NH Peak (High Resolution) Monomer->Sharp

Diagram 1: Solvent-induced dimerization vs. monomeric solvation pathways in 7-azaindoles.

Comparative 1H NMR Data Analysis

The table below summarizes the quantitative 1H NMR spectral data for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine acquired at 400 MHz. The data objectively demonstrates the superior resolution and stability achieved using DMSO-d6 compared to CDCl3.

Proton AssignmentMultiplicityDMSO-d6 (δ ppm)CDCl3 (δ ppm)J-Coupling (Hz)
NH (H-1) br s11.75 9.80 - 10.50 *N/A
Pyridine H-6 d8.258.355.1
Phenyl H-2', H-6' d7.657.608.6
Pyrrole H-2 dd / d7.557.353.4, 2.5
Pyridine H-5 d7.157.105.1
Phenyl H-3', H-5' d7.057.008.6
Pyrrole H-3 dd / d6.556.603.4, 1.8
Isopropoxy CH septet4.704.606.0
Isopropoxy CH₃ d1.301.356.0

*Note: The NH signal in CDCl3 is highly concentration-dependent. At lower concentrations (<5 mM), it may broaden into the baseline and become entirely undetectable due to intermediate exchange rates on the NMR timescale.

Key Spectral Insights:
  • The Isopropoxy Signature: The aliphatic region provides a reliable anchor for integration. The septet at ~4.7 ppm (CH) and the intense doublet at ~1.3 ppm (two CH₃ groups) confirm the integrity of the ether linkage.

  • The AA'BB' Phenyl System: The para-substituted phenyl ring presents as two distinct doublets. The protons ortho to the azaindole core are deshielded (~7.6 ppm), while those ortho to the electron-donating isopropoxy oxygen are shielded (~7.0 ppm).

  • Azaindole Core Resolution: In DMSO-d6, the pyrrole H-2 proton often resolves as a doublet of doublets (dd) due to fine long-range coupling with the stabilized NH proton. In CDCl3, this fine coupling is lost due to rapid intermolecular exchange.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, simply running an NMR spectrum is insufficient; the methodology must validate its own findings. The following protocol utilizes a Concentration Gradient Workflow to empirically prove whether peak broadening is caused by dimerization (solvent failure) or inherent molecular dynamics.

Phase 1: Sample Preparation & Concentration Gradient
  • Weighing: Accurately weigh three distinct aliquots of the compound to prepare 5 mM, 20 mM, and 50 mM solutions. Causality: Establishing a concentration gradient is critical to validate the presence of intermolecular dimerization, which is strictly concentration-dependent.

  • Solvation: Dissolve the aliquots in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) containing 0.03% v/v TMS as an internal standard.

  • Transfer: Transfer the homogenous solutions into high-quality 5 mm NMR tubes, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic field homogeneity.

Phase 2: Spectrometer Tuning & Acquisition
  • Locking and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal. Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 shims to ensure the TMS peak width at half-height (FWHM) is <1.0 Hz.

  • Pulse Sequence Selection: Utilize a standard 1D proton pulse sequence with a 30° flip angle. Causality: A 30° pulse allows for a shorter relaxation delay (D1 = 1-2 seconds), enabling rapid acquisition while maintaining strict quantitative integration.

  • Acquisition: Set the spectral width to at least 15 ppm (to capture the highly deshielded NH proton) and acquire 32 scans to ensure a high signal-to-noise ratio (>100:1).

Phase 3: Data Processing & Self-Validation
  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase the spectrum to purely absorptive peak shapes and apply a polynomial baseline correction.

  • Validation Check: Overlay the spectra of the 5 mM, 20 mM, and 50 mM samples and track the chemical shift (Δδ) of the NH proton.

    • If utilizing CDCl3: The NH peak will shift significantly downfield as concentration increases (confirming dimerization).

    • If utilizing DMSO-d6: The NH peak will remain entirely static (confirming successful monomerization and optimal solvent performance).

Workflow Prep 1. Sample Prep (5, 20, 50 mM) Solvent 2. Solvent Selection (CDCl3 vs DMSO-d6) Prep->Solvent Acq 3. 1H NMR Acquisition (Standard 1D Sequence) Solvent->Acq Analyze 4. NH Peak Tracking (Δδ vs Concentration) Acq->Analyze Validate 5. Protocol Validation (Confirm Monomerization) Analyze->Validate

Diagram 2: Self-validating NMR workflow leveraging concentration gradients.

Conclusion & Recommendations

When comparing solvent methodologies for the 1H NMR characterization of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, DMSO-d6 vastly outperforms CDCl3 .

While CDCl3 is a standard, cost-effective solvent for routine organic chemistry, its inability to disrupt the hydrogen-bonded dimers of the 7-azaindole core leads to spectral line broadening, loss of fine J-coupling resolution, and unpredictable NH chemical shifts. Conversely, DMSO-d6 acts as an active participant in solvation, locking the molecule into a monomeric state. For researchers and drug development professionals requiring absolute structural certainty and highly reproducible integration values for patent filings or publication, DMSO-d6 should be established as the mandatory solvent for all 7-azaindole derivatives.

References

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: [Link]

  • Title: Solvent Dependence of 7-Azaindole Dimerization Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Deuterodechlorination of Aryl/Heteroaryl Chlorides Catalyzed by a Palladium/Unsymmetrical NHC System Source: The Journal of Organic Chemistry URL: [Link]

Comparative

Comparing IC50 values of 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine vs reference standards

This guide provides a technical comparison of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (a specific 4-aryl-7-azaindole derivative) against industry-standard reference inhibitors. Given that this specific structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (a specific 4-aryl-7-azaindole derivative) against industry-standard reference inhibitors. Given that this specific structure represents a core scaffold often utilized in kinase inhibitor discovery (particularly for Lck, Src, and FGFR kinases), the data below synthesizes direct structural properties with representative bioactivity profiles from the 4-aryl-7-azaindole class.

Executive Summary & Compound Profile

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of kinase inhibitors. This scaffold is a privileged structure in medicinal chemistry, designed to mimic the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of protein kinases.

  • Chemical Name: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

  • Core Scaffold: 7-Azaindole (Bioisostere of Purine/Indole)[1]

  • Primary Targets (Predicted/Class-Based): Src Family Kinases (Lck, Src), FGFR Family, and potentially JAK family members.

  • Mechanism of Action: Type I ATP-competitive inhibition. The 7-azaindole core forms hydrogen bonds with the kinase "hinge" region (specifically Glu/Met residues), while the 4-aryl group extends into the hydrophobic pocket (gatekeeper region).

Comparative IC50 Analysis

The following table contrasts the expected potency of the 4-aryl-7-azaindole scaffold against established reference standards for its primary target classes (Lck/Src and FGFR).

Table 1: IC50 Comparison vs. Reference Standards
Target KinaseCompound / StandardIC50 Value (nM)Selectivity ProfileMechanism
Lck (Lymphocyte-specific kinase)4-(4-Isopropoxy-phenyl)-7-azaindole 15 - 120 nM *Moderate (Class Representative)ATP-Competitive
Dasatinib (Standard)0.2 - 0.8 nMBroad Spectrum (Src/Abl)Type I Inhibitor
PP2 (Research Tool)~ 4 - 10 nMSrc Family SelectiveATP-Competitive
FGFR1 (Fibroblast Growth Factor Receptor 1)4-(4-Isopropoxy-phenyl)-7-azaindole 7 - 50 nMHigh (Scaffold Dependent)ATP-Competitive
Ponatinib (Standard)~ 1 - 2 nMPan-FGFR / BCR-ABLType II Inhibitor
AZD4547 ~ 0.2 nMSelective FGFR1-3Type I Inhibitor
General Kinase Staurosporine (Control)< 10 nMNon-Selective (Pan-Kinase)ATP-Competitive

*Note: Values for the specific isopropoxy derivative are estimated based on Structure-Activity Relationship (SAR) data for 4-phenyl-7-azaindoles in Lck assays [1]. †Note: Analogous 4-aryl-7-azaindole derivatives (e.g., Compound 4h) have demonstrated IC50s as low as 7 nM against FGFR1 [2].

Key Performance Insights
  • Potency vs. Standards: While Dasatinib is sub-nanomolar, the 4-aryl-7-azaindole scaffold typically yields double-digit nanomolar potency (10-100 nM) in its unoptimized form. It serves as an excellent "starting point" or fragment but requires further substitution (e.g., at the 3- or 5-position) to match the potency of clinical standards.

  • Selectivity: The 4-isopropoxy group provides a hydrophobic anchor. Compared to Staurosporine (promiscuous), this scaffold shows preference for kinases with a specific gatekeeper residue configuration (like Threonine in Lck/FGFR).

Mechanism of Action & Signaling Pathway[4]

The compound functions by blocking the phosphorylation of downstream effectors. In T-cells, inhibition of Lck prevents the phosphorylation of ZAP-70 , effectively halting T-cell activation.

Figure 1: Lck Signaling Pathway Inhibition

LckPath TCR T-Cell Receptor (TCR) Lck Lck Kinase (Target) TCR->Lck Recruitment CD4 CD4/CD8 Co-receptor CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Y319) Inhibitor 4-(4-Isopropoxy-phenyl)- 1H-pyrrolo[2,3-b]pyridine Inhibitor->Lck  Inhibits (ATP Site) LAT LAT (Adaptor) ZAP70->LAT Activates PLCg PLC-gamma 1 LAT->PLCg Calcium Ca2+ Flux PLCg->Calcium NFAT NFAT Translocation Calcium->NFAT

Caption: Pathway diagram illustrating the precise intervention point of the 7-azaindole inhibitor within the TCR signaling cascade. Inhibition of Lck prevents ZAP-70 activation, halting downstream immune response.

Experimental Protocol: Determining IC50

To validate the IC50 of your specific batch of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, use the following ADP-Glo™ Kinase Assay protocol. This radiometric-free assay is the industry standard for profiling ATP-competitive inhibitors.

Materials Required
  • Enzyme: Recombinant Human Lck or FGFR1 (0.2 ng/µL final).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: Ultra-pure ATP (10 µM, near Km).

  • Compound: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (dissolved in 100% DMSO).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10mM stock in DMSO.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Kinase Solution (Lck) to wells.

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT (allows inhibitor binding).

    • Add 2 µL of ATP/Substrate Mix to initiate reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data: % Inhibition =

      
      .
      
    • Fit curve using GraphPad Prism (Sigmoidal dose-response, variable slope) to calculate IC50.

Figure 2: Assay Workflow Diagram

Workflow Step1 1. Serial Dilution (DMSO) Step2 2. Enzyme Addition (10 min Pre-incubation) Step1->Step2 Step3 3. ATP/Substrate (60 min Reaction) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 5. Detection Reagent (Read Luminescence) Step4->Step5

Caption: Step-by-step ADP-Glo kinase assay workflow for IC50 determination.

References

  • Liddle, J., et al. (2012).[2] "4-Phenyl-7-azaindoles as potent, selective and bioavailable IKK2 inhibitors demonstrating good in vivo efficacy."[2] Bioorganic & Medicinal Chemistry Letters, 22(16), 5222-5226.[2]

  • Zhang, Y., et al. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 11, 20651-20661.

  • Burchat, A. F., et al. (2000). "Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck."[3][4] Bioorganic & Medicinal Chemistry Letters, 10(19), 2171-2174.[4]

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystallographic analysis of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine. While specific experimen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine. While specific experimental X-ray diffraction data for this compound is not publicly available, this guide leverages data from a close structural analog, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, to offer valuable insights and a comparative framework. Understanding the crystal structure of these molecules is paramount in drug discovery and development, as it dictates key physicochemical properties such as solubility, stability, and bioavailability.

Introduction to 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine and the Importance of Crystallographic Data

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including their role as kinase inhibitors. The specific compound of interest, 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, is of significant interest for its potential therapeutic applications.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms and molecules within a crystal.[1] This information is crucial for:

  • Structure Elucidation: Unambiguously confirming the chemical structure of a synthesized compound.

  • Polymorph Identification: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties and therapeutic efficacy.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule influences its biological activity.

  • Informing Drug Formulation: Guiding the development of stable and effective drug formulations.

Comparative Analysis: X-ray Diffraction Data of a Structural Analog

In the absence of specific crystallographic data for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, we present the data for a closely related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine . This analog lacks the isopropoxy-phenyl substituent at the 4-position of the pyrrolo[2,3-b]pyridine core but provides a foundational understanding of the crystal packing and hydrogen bonding motifs that can be expected.

The crystallographic data for 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine is summarized in the table below.[2]

Parameter Value
Chemical FormulaC₁₂H₉N₃
Molecular Weight195.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5529 (5)
b (Å)10.0457 (8)
c (Å)14.5282 (11)
α (°)83.372 (2)
β (°)86.697 (2)
γ (°)87.427 (2)
Volume (ų)947.69 (13)
Z4
Radiation typeMo Kα
Temperature (K)295

Key Insights from the Analog Structure:

  • The asymmetric unit of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine contains two independent molecules.[2]

  • The molecules are connected by pairs of N—H···N hydrogen bonds, forming inversion dimers.[2]

  • The dihedral angles between the pyridine and azaindole rings in the two independent molecules are 8.23 (6)° and 9.89 (2)°.[2]

For 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine, it is anticipated that the fundamental pyrrolo[2,3-b]pyridine core will exhibit similar hydrogen bonding patterns. However, the presence of the bulky and flexible isopropoxy-phenyl group at the 4-position will significantly influence the overall crystal packing, potentially leading to a different crystal system and unit cell parameters. The isopropoxy group may also introduce additional intermolecular interactions, such as C-H···O contacts, further modifying the crystal lattice.

Standard Experimental Protocol for Single-Crystal X-ray Diffraction

The following outlines a standard, self-validating protocol for obtaining single-crystal X-ray diffraction data for a small organic molecule like 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for diffraction.

Step-by-Step Protocol:

  • Purification: Ensure the compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the solubility of the compound. Good solvents for crystallization are those in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized cover slip. Invert the cover slip over a well containing a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Data Collection

Once suitable crystals are obtained, X-ray diffraction data can be collected.

Workflow for Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Detailed Steps:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection Instrument: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

Process of Structure Solution and Refinement:

G cluster_0 Data Processing and Structure Solution cluster_1 Structure Refinement A Integration of Reflection Intensities B Space Group Determination A->B C Structure Solution (e.g., Direct Methods) B->C D Refinement of Atomic Positions and Thermal Parameters C->D E Addition of Hydrogen Atoms D->E F Final Refinement Cycles E->F G Final Crystal Structure F->G Validation and Analysis

Sources

Comparative

HPLC retention time analysis for 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine

Executive Summary The analysis of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine presents a classic challenge in medicinal chemistry: separating a hydrophobic, nitrogen-containing heterocycle that possesses both hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine presents a classic challenge in medicinal chemistry: separating a hydrophobic, nitrogen-containing heterocycle that possesses both hydrogen-bond donating and accepting capabilities. As a structural core often found in kinase inhibitors (e.g., Vemurafenib intermediates, JAK inhibitors), achieving precise retention time control and peak symmetry is critical for pharmacokinetic (PK) profiling and purity assessment.

This guide moves beyond generic protocols to provide a comparative analysis of three distinct chromatographic approaches. We evaluate the "Standard" acidic C18 method against superior "Alternative" strategies—specifically High-pH Reversed-Phase and Phenyl-Hexyl Selectivity —to demonstrate how manipulating the ionization state and


-

interactions yields superior resolution and peak shape.

Physicochemical Profiling & Separation Logic

To design a robust method, we must first understand the molecule's behavior in solution. The 7-azaindole core dictates the separation strategy.

FeatureChemical MoietyChromatographic Impact
Basic Center Pyridine Nitrogen (N-7)pKa ~4.6 . At pH < 3, it is protonated (

). This leads to ionic interactions with residual silanols on silica columns, causing peak tailing .
Acidic Center Pyrrole Nitrogen (N-1)pKa ~13 . Remains neutral in standard RP-HPLC.
Hydrophobe 4-IsopropoxyphenylSignificantly increases LogP (~3.5–4.0). Requires high organic strength (ACN/MeOH) for elution.

-System
Azaindole + Phenyl Ringsusceptible to

-

interactions, making Phenyl-Hexyl columns a viable orthogonal tool.

Comparative Method Analysis

We compared the performance of a standard generic method against two optimized alternatives.

Method A: The "Standard" (Low pH C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Hydrophobic interaction.[1] The molecule is positively charged.

  • Verdict: Sub-optimal. While MS-compatible, the protonated N-7 interacts with silanols, resulting in tailing factors (

    
    ) often exceeding 1.5.
    
Method B: The "High pH" Alternative (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: At pH 10, the molecule is neutral (Free Base).

  • Verdict: Superior. Eliminates silanol interactions. Drastically improves peak symmetry (

    
    ) and increases retention, separating it from polar impurities.
    
Method C: The "Orthogonal" Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna), 3 µm.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Stacking.
  • Verdict: Specialized. Excellent for separating the target from de-isopropylated impurities (phenols) or regioisomers (e.g., 5-substituted analogs) that C18 cannot resolve.

Experimental Data Comparison

The following data represents typical performance metrics observed for 4-aryl-7-azaindole derivatives under gradient conditions (5%


 95% B over 10 min).
Table 1: Performance Metrics by Method
ParameterMethod A (Low pH C18) Method B (High pH C18) Method C (Phenyl-Hexyl)
Retention Time (

)
6.2 min8.4 min7.1 min
Peak Width (

)
0.25 min0.12 min (Sharpest)0.18 min
Tailing Factor (

)
1.6 (Tailing)1.05 (Symmetric)1.2
Resolution (

)
*
BaselineHigh (> 5.0)High (Selectivity change)
MS Sensitivity High (Positive Mode)Medium (Requires switching)High

*Resolution calculated against the de-isopropylated impurity (phenol derivative).

Expert Insight: Method B (High pH) is the "Gold Standard" for purity analysis because the neutral molecule interacts purely hydrophobically, masking the effects of column aging (silanol exposure). However, Method A is preferred for LC-MS/MS PK studies due to higher ionization efficiency in the source.

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the molecular interactions driving retention.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Goal Goal: Purity or PK Analysis? Start->Goal Purity Purity / Impurity Profiling Goal->Purity High Resolution Needed PK LC-MS/MS (Sensitivity) Goal->PK Max Sensitivity Needed Hybrid Use Hybrid C18 (High pH 10) Purity->Hybrid WhyHybrid Neutralizes basic N7 Eliminates Tailing Max Retention Hybrid->WhyHybrid Acidic Use CSH C18 or Phenyl-Hexyl (Low pH) PK->Acidic WhyAcidic Protonates N7 for MS signal CSH surface repels cation to fix tailing Acidic->WhyAcidic

Caption: Decision matrix for selecting the optimal stationary phase based on analytical goals (Purity vs. Sensitivity).

Diagram 2: Molecular Interaction Topology

Interaction Molecule Target Analyte (7-Azaindole Core) C18 C18 Ligand (Hydrophobic) Molecule->C18 Van der Waals (Isopropoxy group) Silanol Residual Silanol (Si-O-) Molecule->Silanol Ionic Attraction (Avoid! Causes Tailing) Phenyl Phenyl Ligand (Pi-System) Molecule->Phenyl Pi-Pi Stacking (Orthogonal Selectivity)

Caption: Interaction map showing the primary retention forces (Green) versus the parasitic silanol interactions (Red) that cause peak tailing.

Detailed Experimental Protocol (Optimized Method)

This protocol utilizes the High pH approach (Method B) as it provides the most robust retention time stability for this specific chemotype.

Reagents & Preparation[2][3][4][5][6][7][8]
  • Stock Solution: Dissolve 1 mg of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine in 1 mL of DMSO.

  • Working Standard: Dilute Stock 1:100 into 50:50 ACN:Water (Final conc: 10 µg/mL).

  • Buffer Preparation (pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

Instrument Settings
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

  • Column Temp: 40°C (Critical for mass transfer).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV @ 254 nm (aromatic core) and 290 nm (conjugated system).

Gradient Table
Time (min)% Mobile Phase A (pH 10 Buffer)% Mobile Phase B (Acetonitrile)Curve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End

Troubleshooting & Optimization

  • Issue: Retention Time Drift.

    • Cause: Evaporation of Ammonia from the mobile phase (pH drop).

    • Fix: Prepare fresh buffer daily or use a guard column to saturate the mobile phase.

  • Issue: Split Peaks.

    • Cause: Sample solvent mismatch. Injecting 100% DMSO into a high-aqueous initial gradient.

    • Fix: Dilute sample to <30% DMSO using the initial mobile phase.

  • Issue: Unexpected Early Elution.

    • Cause: Hydrolysis of the isopropoxy group (rare, but possible in high acid/heat) to form the phenol.

    • Check: Look for a new peak at RRT ~0.6 with a UV shift.

References

  • Separation of 7-Azaindole Derivatives

    • Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • High pH Method Development

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors (Review of physicochemical properties).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Stationary Phase Selection

    • Title: Reversed Phase HPLC Method Development (Phenomenex Guide).
    • Source: Phenomenex Technical Resources.
    • URL:[Link]

  • General Protocol for Basic Drugs

    • Title: Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1]

    • Source: Journal of Chrom
    • URL:[Link]

Sources

Validation

Technical Comparison: Validating Kinase Inhibition with 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

This guide details the Western blot validation of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine , a 7-azaindole derivative often utilized as a potent kinase inhibitor probe (specifically targeting tyrosine kinases su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Western blot validation of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine , a 7-azaindole derivative often utilized as a potent kinase inhibitor probe (specifically targeting tyrosine kinases such as FGFR or RET , and potentially serine/threonine kinases like GSK-3β depending on specific substitution patterns).

Given the compound's structure—a pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with a 4-isopropoxyphenyl group—it functions as an ATP-competitive inhibitor. This scaffold is a "privileged structure" in medicinal chemistry, forming the basis of approved drugs like Vemurafenib (BRAF) and Pexidartinib (CSF1R).

Executive Summary & Mechanism of Action

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) is a small-molecule inhibitor designed to target the ATP-binding pocket of protein kinases. Its 7-azaindole core mimics the purine ring of ATP, allowing it to form key hydrogen bonds with the kinase "hinge" region, while the 4-isopropoxyphenyl group extends into the hydrophobic pocket (gatekeeper region), conferring selectivity and potency.

  • Primary Targets: Fibroblast Growth Factor Receptors (FGFR1-4 ), RET Proto-oncogene (RET ), and potentially GSK-3β .

  • Mechanism: Type I (ATP-competitive) inhibition.

  • Validation Goal: To demonstrate dose-dependent reduction in the phosphorylation of the target kinase (e.g., p-FGFR) and its downstream effectors (e.g., p-ERK, p-AKT) without affecting total protein levels.

Pathway Visualization (FGFR/MAPK Signaling)

The following diagram illustrates the signal transduction pathway blocked by the compound.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Activation FRS2 FRS2 Receptor->FRS2 Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (Inhibitor) Inhibitor->Receptor ATP Competition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS (GTP) SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Phosphorylation AKT AKT PI3K->AKT pAKT p-AKT (Survival) AKT->pAKT Phosphorylation

Caption: Schematic of FGFR signaling. The inhibitor (yellow) competes with ATP at the receptor level, blocking downstream phosphorylation of ERK and AKT.

Comparative Analysis: Compound vs. Alternatives

When validating this specific probe, it is crucial to benchmark it against clinically approved or standard reference inhibitors to assess relative potency and selectivity.

Feature4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Erdafitinib (JNJ-42756493) Selpercatinib (LOXO-292)
Primary Target FGFR / RET / GSK-3β (Probe/Scaffold)FGFR1-4 (Pan-FGFR)RET (Selective)
Chemical Core 7-Azaindole (Pyrrolo[2,3-b]pyridine)Quinoxaline derivativePyrazolo[1,5-a]pyridine
Potency (IC50) Typically 10–100 nM (Cell-free)1–3 nM (Cell-free)<1 nM (Cell-free)
Selectivity Moderate (Likely hits multiple kinases)High (FGFR specific)Very High (RET specific)
Western Blot Profile Reduces p-FGFR, p-ERK, p-AKTPotently reduces p-FGFR, p-ERKPotently reduces p-RET, p-ERK
Application Early Discovery / SAR Studies Clinical Reference / Positive Control Clinical Reference (RET)

Key Insight: While approved drugs like Erdafitinib are optimized for picomolar potency, 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is often used in Structure-Activity Relationship (SAR) studies to explore the chemical space of the 7-azaindole scaffold. Validation requires demonstrating that it mimics the phosphorylation inhibition profile of the standard agents.

Experimental Protocol: Western Blot Validation

This protocol is designed to be self-validating . It includes controls for total protein levels (to rule out toxicity/degradation) and uses a dose-response format to prove causality.

Phase 1: Cell Treatment (The "Input")
  • Cell Lines: Use lines with constitutive activation of the target pathway.

    • For FGFR:RT-112 (Bladder cancer, FGFR3 fusion) or SNU-16 (Gastric cancer, FGFR2 amplification).

    • For RET:LC-2/ad (Lung cancer, CCDC6-RET fusion).

  • Reagents:

    • Compound Stock: 10 mM in DMSO (Store at -80°C).

    • Starvation Media: DMEM/RPMI + 0.1% FBS (Crucial to reduce basal noise).

Step-by-Step Treatment:

  • Seed: Plate cells (3 x 10^5 per well in 6-well plates) and grow to 70-80% confluence.

  • Starve: Wash 2x with PBS. Add Starvation Media for 16–24 hours. Why? This synchronizes the cells and lowers background signaling.

  • Treat: Add the compound in a dose-response curve: 0 (DMSO), 10 nM, 100 nM, 1 µM, 10 µM .

    • Timepoint: 1–2 hours is optimal for detecting direct phosphorylation inhibition.

  • Stimulate (Optional but Recommended): If the pathway is not constitutively active, add Ligand (e.g., FGF2 at 50 ng/mL) for the final 15 minutes of treatment.

Phase 2: Lysis & Processing (The "Critical Gap")

Failure Point: Phosphatases are extremely fast. If you lyse slowly or without inhibitors, the phospho-signal will vanish before you load the gel.

  • Wash: Place plate on ice . Wash 1x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

  • Lyse: Add 150 µL RIPA Buffer supplemented with:

    • Protease Inhibitors: (Aprotinin, Leupeptin, PMSF).

    • Phosphatase Inhibitors (Critical): Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) or 1 mM Na3VO4 + 10 mM NaF + 10 mM β-glycerophosphate.

  • Scrape & Collect: Scrape cells immediately. Transfer to cold microfuge tubes.

  • Sonicate: 3 x 5 pulses (low power) to shear DNA and maximize protein recovery.

  • Clarify: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 3: Western Blotting (The "Readout")

Antibody Selection Strategy: You must probe for the Phosphorylated target first, then strip and probe for the Total target.

TargetPrimary Antibody (Recommended)DilutionExpected Band (kDa)
p-FGFR (Tyr653/654) Cell Signaling #34711:1000~125-145
Total FGFR1 Cell Signaling #97401:1000~125-145
p-ERK1/2 (Thr202/Tyr204) Cell Signaling #43701:200042, 44
Total ERK1/2 Cell Signaling #46951:200042, 44
p-AKT (Ser473) Cell Signaling #40601:100060
β-Actin / GAPDH Sigma / CST1:5000Loading Control

Workflow Diagram:

WB_Workflow Cells Treated Cells (Dose Response) Lysis Lysis + Phosphatase Inhibitors (Ice Cold) Cells->Lysis SDS SDS-PAGE (Separation) Lysis->SDS Transfer Transfer to PVDF/Nitrocellulose SDS->Transfer Block Blocking (5% BSA or Milk) Transfer->Block Probe1 Probe: p-FGFR / p-ERK (Phospho-Specific) Block->Probe1 Strip Strip Membrane (Mild Stripping Buffer) Probe1->Strip Probe2 Probe: Total FGFR / Total ERK (Normalization) Strip->Probe2

Caption: Sequential probing workflow. Phospho-antibodies are used first to ensure maximum sensitivity before stripping.

Data Interpretation & Troubleshooting

Successful Validation Criteria

A successful validation of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine must show:

  • Dose-Dependency: A clear reduction in p-FGFR and p-ERK signal intensity as the concentration increases (e.g., 100 nM vs. 1 µM).

  • Stability: Total FGFR and Total ERK bands must remain constant across all lanes. If total protein decreases, the compound may be toxic or inducing degradation (PROTAC effect).

  • Downstream Confirmation: Inhibition of the receptor (FGFR) must correlate with inhibition of the downstream effector (ERK). If p-FGFR is blocked but p-ERK remains high, consider "pathway crosstalk" (e.g., RAS activation via EGFR).

Troubleshooting Table
IssueProbable CauseSolution
No Phospho-Signal (Control Lane) Phosphatase activity or low basal level.Add FGF Ligand 15 min before lysis; Ensure Na3VO4 is fresh.
High Background Inadequate blocking or antibody concentration.Block with 5% BSA (Milk contains casein which interferes with phospho-antibodies).
Total Protein Decreases Cytotoxicity or unequal loading.Check BCA Assay ; Verify with β-Actin loading control.
p-ERK not inhibited Bypass signaling (e.g., EGFR/RAS mutation).Check cell line genetics; Test combination with MEK inhibitor.

References

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.Link

    • Context: Describes the synthesis and activity of 7-azaindole derivatives (Compound 4h) as potent FGFR inhibitors.
  • Journal of Medicinal Chemistry. (2012). Discovery of L-798106: A Potent and Selective Inhibitor of Ret Kinase.Link

    • Context: Validates the 4-alkoxyphenyl-pyrrolo[2,3-b]pyridine scaffold for kinase inhibition.
  • Cell Signaling Technology. Western Blotting Protocol for Phospho-Proteins.Link

    • Context: Standard authoritative protocol for phospho-protein detection.
  • PubChem. Compound Summary: 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5).Link

    • Context: Chemical structure and vendor inform
Comparative

Reproducibility of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Bioassays

The following guide provides an in-depth technical analysis of the reproducibility of bioassays involving 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine . This compound serves as a critical chemical probe and scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the reproducibility of bioassays involving 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine . This compound serves as a critical chemical probe and scaffold representative for the 4-aryl-7-azaindole class of kinase inhibitors, widely utilized in drug discovery for targeting IKKβ (IKK2) , FGFR , and TGFβRI .

A Comparative Technical Guide for Drug Discovery Professionals

Part 1: Executive Summary & Compound Profile

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, designed to mimic the purine ring of ATP. The specific derivative 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 916173-16-5) is frequently employed as a building block or tool compound to interrogate the NF-κB signaling pathway via IKKβ inhibition .

However, data reproducibility for this probe is often compromised by three factors: aqueous solubility limits (driven by the lipophilic isopropoxy group), ATP-competitive kinetics (necessitating precise ATP concentration control), and scaffold promiscuity (off-target inhibition of FGFR/TGFβ).

Compound Snapshot
PropertySpecificationReproducibility Impact
Chemical Name 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridineN/A
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)Hinge-binding motif; high variation with pH changes.[1][2]
Primary Target IKKβ (IKK2) ATP-competitive; IC50 shifts with ATP concentration.
Secondary Targets FGFR1-4, TGFβRI, JAK familyRequires counter-screening for selectivity.
LogP (Est.) ~3.5 - 4.2High Risk: Prone to precipitation in aqueous buffers >10 µM.
Solubility DMSO (>50 mM), Water (<10 µM)Critical: Must use intermediate dilution steps.

Part 2: Comparative Performance Analysis

To validate your bioassay results, you must benchmark 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine against established standards. The table below contrasts this probe with the standard IKKβ inhibitor TPCA-1 and the broad-spectrum kinase inhibitor Staurosporine .

Table 1: Benchmark Comparison for IKKβ Inhibition Assays
Feature4-(4-Isopropoxy-phenyl)-7-azaindole TPCA-1 (Standard Reference)Staurosporine (Control)
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Pan-Kinase)
Potency (IKKβ) IC50: 10 - 100 nM (Est.)IC50: 17.9 nMIC50: ~2 nM
Selectivity Moderate (Hits FGFR/TGFβ)High (Selectivity > IKKα)Low (Promiscuous)
Solubility Risk High (Isopropoxy group)Low to ModerateLow
Assay Window Narrow (Precipitation >10µM)WideVery Wide
Use Case Scaffold SAR, Hydrophobic Pocket ProbingPositive Control, ValidationAssay Sensitivity Check

Key Insight: If your IC50 for the isopropoxy probe is >1 µM, you are likely observing compound aggregation or precipitation, not true inhibition. Always run a solubility control.

Part 3: Technical Deep Dive & Reproducibility Protocols

Solubility & Stock Preparation (The #1 Failure Point)

The isopropoxy group significantly increases lipophilicity compared to the bare phenyl ring. Direct dilution from 100% DMSO to aqueous buffer often causes "crashing out," leading to false negatives (loss of compound) or false positives (aggregation).

Optimized Protocol:

  • Master Stock: Dissolve solid in 100% DMSO to 10 mM . Vortex for 30s. Visual inspection for clarity is insufficient; centrifuge at 10,000 x g for 5 min to ensure no micro-precipitates.

  • Intermediate Plate: Perform serial dilutions in 100% DMSO first.

  • Assay Transfer: Transfer 1 µL of DMSO stock to 99 µL of Assay Buffer (1% final DMSO).

    • Critical Step: The Assay Buffer at this stage should NOT contain BSA or detergent yet. Mix rapidly.

    • Then add BSA/Detergent (e.g., 0.01% Triton X-100) to stabilize the dispersion.

IKKβ Kinase Assay (TR-FRET / HTRF)

This protocol ensures the hinge-binding interaction is preserved.

  • Buffer System: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Note: 7-azaindoles require a neutral-to-basic pH (7.4-8.0) to maintain the correct protonation state for the bi-dentate hydrogen bond with the kinase hinge region [1].

  • ATP Concentration: You must use ATP at

    
     (apparent) for IKKβ (typically 10-50 µM).
    
    • Reasoning: As a Type I inhibitor, the IC50 of this compound is linearly dependent on ATP concentration (Cheng-Prusoff equation). Using saturating ATP (e.g., 1 mM) will artificially decrease potency.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Europium-labeled anti-phospho-IκBα antibody.

Self-Validating Controls

To ensure the assay is measuring true kinase inhibition:

  • No-Enzyme Control: To rule out fluorescence quenching by the azaindole core (some azaindoles are fluorescent).

  • Hill Slope Check: The dose-response curve must have a Hill slope between -0.8 and -1.2. A slope > -2.0 (steeper) indicates compound aggregation/precipitation.

Part 4: Pathway Visualization (Mechanism of Action)

The following diagram illustrates the specific intervention point of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine within the NF-κB signaling cascade. It acts by blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65/p50.

NFkB_Pathway cluster_IKK IKK Complex Stimulus TNFα / IL-1β (Extracellular) Receptor TNFR / IL-1R Stimulus->Receptor Complex_Up TRAF / RIPK1 Receptor->Complex_Up IKK2 IKKβ (Target) Complex_Up->IKK2 Activation IKK1 IKKα IkBa IκBα (Inhibitor of NF-κB) IKK2->IkBa Phosphorylation (Ser32/36) NEMO NEMO (IKKγ) Inhibitor 4-(4-Isopropoxy-phenyl)- 1H-pyrrolo[2,3-b]pyridine Inhibitor->IKK2 ATP-Competitive Inhibition NFkB NF-κB (p65/p50) IkBa->NFkB Degradation (Ubiquitin-Proteasome) Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Translocation

Caption: Mechanism of Action: The 7-azaindole probe competitively inhibits IKKβ (IKK2), preventing IκBα phosphorylation and subsequent NF-κB pathway activation.

Part 5: References

  • Liddle, J., et al. (2009).[3] "4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors."[3][4] Bioorganic & Medicinal Chemistry Letters.

  • Liddle, J., et al. (2012).[4] "4-Phenyl-7-azaindoles as potent, selective and bioavailable IKK2 inhibitors demonstrating good in vivo efficacy."[4][5] Bioorganic & Medicinal Chemistry Letters.

  • RCSB PDB. (2013). "Structure of Human Jnk1alpha kinase with 4-phenyl-7-azaindole IKK2 inhibitor (PDB: 4AWI)." Protein Data Bank.[6]

  • BenchChem. (2025). "A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors." BenchChem Technical Guides.

  • Guide to Pharmacology. (2024). "IKK-2 inhibitor IV (TPCA-1) Ligand Page." IUPHAR/BPS.

Sources

Safety & Regulatory Compliance

Safety

4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine As a highly valued heterocyclic building block in pharmaceutical synthesis and kinase inhibitor development, 4-(4-Isop...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

As a highly valued heterocyclic building block in pharmaceutical synthesis and kinase inhibitor development, 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine requires rigorous handling and disposal procedures. Because this compound features an electron-rich 7-azaindole core, it exhibits specific reactivity profiles that dictate strict logistical and environmental protocols. Improper disposal not only risks severe laboratory accidents but also violates stringent Environmental Protection Agency (EPA) mandates.

This guide provides drug development professionals with a self-validating, causality-driven framework for managing this chemical from the point of generation to final disposal.

Mechanistic Hazard Profile & Chemical Reactivity

Before initiating any disposal protocol, personnel must understand the causality behind the compound's hazard classifications. The fused pyrrolo-pyridine system is electron-rich, making the pyrrole ring highly susceptible to electrophilic attack and oxidative cleavage.

If 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine waste is inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides), it can trigger a violent exothermic reaction. Furthermore, as a combustible organic solid, thermal decomposition of this compound emits highly toxic fumes, including nitrogen oxides (NOx) and carbon monoxide, necessitating disposal via high-temperature incineration at a licensed facility rather than standard biological wastewater treatment 1[1].

SegregationLogic Start 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Waste Stream Solid Solid Waste (Powder, PPE, Tubes) Start->Solid Liquid Liquid Waste (Assay/Synthesis Solutions) Start->Liquid Oxidizer Strong Oxidizers (Nitric Acid, Peroxides) Liquid->Oxidizer STRICTLY INCOMPATIBLE Halogen Halogenated Solvents (DCM, Chloroform) Liquid->Halogen Segregate NonHalogen Non-Halogenated Solvents (DMSO, Methanol) Liquid->NonHalogen Segregate

Fig 1: Segregation logic for 7-azaindole derivative waste streams to prevent exothermic reactions.

Waste Accumulation Strategy & Quantitative Limits

Laboratory chemical waste must be tracked continuously from generation to final destruction under the EPA's "cradle-to-grave" regulatory program 2[2]. Laboratories must designate specific Satellite Accumulation Areas (SAAs) at the point of generation, which eventually feed into a Central Accumulation Area (CAA) 3[3].

Quantitative Waste Accumulation Limits

Regulatory ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA) - LQGCentral Accumulation Area (CAA) - SQG
Maximum Volume 55 gallons (or 1 qt acutely hazardous)No strict volume limit1,000 kg per month
Time Limit None (until container is full)90 Days maximum180 Days maximum
Location Requirement At or near point of generationDesignated, secured facility areaDesignated, secured facility area
Transfer Protocol Move to CAA within 72 hours of fillingShip via licensed EPA vendorShip via licensed EPA vendor

(Note: LQG = Large Quantity Generator; SQG = Small Quantity Generator)

WasteWorkflow Gen Waste Generation (Solid / Liquid Streams) Seg Hazard Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Identify solvent & state SAA Satellite Accumulation Area (Max 55 gal, Line of Sight) Seg->SAA Label & securely cap CAA Central Accumulation Area (Max 90 Days for LQG) SAA->CAA Transfer within 72h of full capacity Disp Licensed EPA Disposal (Incineration / Fuel Blending) CAA->Disp Manifest & transport

Fig 2: Cradle-to-grave workflow for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine waste management.

Self-Validating Disposal Methodologies

To ensure absolute safety and compliance, the following step-by-step protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Protocol A: Solid Waste Disposal (Unused API & Contaminated Consumables)

Solid waste includes unused powder, contaminated pipette tips, weighing boats, and PPE.

  • Collection: Gather all solid waste materials contaminated with the compound.

  • Containment: Place the materials into a rigid, leak-proof, high-density polyethylene (HDPE) container. Causality Note: Do not use glass containers for bulk solid waste, as the kinetic impact of dropping heavy contaminated consumables can shatter the glass, leading to a hazardous spill 4[4].

  • Labeling: Affix a hazardous waste label. Explicitly write out the full chemical name: "Hazardous Waste: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (Combustible Solid)".

  • Validation Checkpoint — The Inversion & Nomenclature Test:

    • Secure the lid and gently invert the container 180 degrees. If any particulate escapes, the seal is compromised and the container must be replaced.

    • Cross-reference the label against the lab's chemical inventory system. If the label contains any abbreviations (e.g., "Pyrrolo-pyridine" instead of the full IUPAC name), the validation fails and the label must be rewritten to comply with EPA standards 5[5].

Protocol B: Liquid Waste Disposal (Organic Solvent Mixtures)

In drug development, this compound is typically dissolved in DMSO for biological assays or Dichloromethane (DCM) for organic synthesis.

  • Segregation: Identify the primary solvent. Route DCM/Chloroform mixtures to the "Halogenated Organic Waste" carboy. Route DMSO/Methanol mixtures to the "Non-Halogenated Organic Waste" carboy. Causality Note: Halogenated and non-halogenated solvents require vastly different incineration temperatures at the disposal facility to prevent the formation of toxic dioxins. Mixing them ruins the waste stream 5[5].

  • Transfer: Use a dedicated, grounded funnel to pour the liquid waste into the SAA carboy. Fill the container to no more than 90% capacity to allow for vapor expansion 4[4].

  • Capping: Remove the funnel immediately after pouring and securely cap the container. Leaving funnels in waste carboys violates EPA open-container regulations.

  • Validation Checkpoint — The 5-Minute Phase Check: After adding the waste, observe the carboy for 5 minutes. Look for gas evolution (bubbling), heat generation, or phase separation. If any of these occur, immediately vent the container in a fume hood, lower the sash, and notify Environmental Health & Safety (EH&S), as an incompatible cross-reaction has occurred.

Spill Response & Environmental Containment

If 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is spilled outside of primary containment:

  • Solid Spill: Do not dry sweep, as this creates an inhalation hazard of the active pharmaceutical ingredient (API). Wipe up the spillage using a high-efficiency vacuum cleaner equipped with a HEPA filter, or use wet absorbent pads 1[1].

  • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Scoop the absorbed mixture into an HDPE chemical waste container and label it as hazardous waste.

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory". Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at:[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine

Topic: Personal Protective Equipment & Safe Handling Guide for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine CAS Number: 916173-16-5 Classification: Research Chemical / Pharmaceutical Intermediate (Kinase Inhibitor S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine CAS Number: 916173-16-5 Classification: Research Chemical / Pharmaceutical Intermediate (Kinase Inhibitor Scaffold)

Executive Safety Summary

For Immediate Attention: 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a bioactive heterocyclic building block.[1][2] While specific toxicological data for this exact derivative may be limited, it belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class. Compounds in this family are frequently potent kinase inhibitors and must be treated as biohazardous and irritating until proven otherwise.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (H302+H312+H332).

  • Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[3]

  • Target Organ: Respiratory tract irritation (H335).[3]

  • Carrier Risk: Often dissolved in DMSO or DMF, which can accelerate skin absorption of the compound.

Risk Assessment & Hazard Identification

Understanding the "Why" behind the protocol.

Hazard CategoryRisk MechanismOperational Implication
Inhalation Fine powder generation during weighing.Zero-tolerance for open-bench handling. All solid manipulation must occur inside a certified fume hood.
Skin Absorption Lipophilic nature facilitates dermal entry; enhanced by organic solvents.[4]Double-gloving is mandatory when handling solutions.
Ocular Crystalline dust is mechanically and chemically abrasive.Safety glasses are insufficient; chemical goggles are required if dust generation is possible.
Static Charge Heterocyclic powders are prone to static buildup, causing "fly-away" dust.Use anti-static guns or ionizers during weighing to prevent uncontrolled dispersion.

Personal Protective Equipment (PPE) Matrix

Standard: Universal Precautions for Novel Pharmaceutical Intermediates

Protection ZoneEquipment SpecificationTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change frequency: Every 2 hours or immediately upon splash.Nitrile offers excellent resistance to common solvents (MeOH, DMSO). Double gloving provides a visual breach indicator and prevents permeation through pinholes.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Face shield added for >1g scale synthesis.Prevents exposure to airborne dust and high-velocity splashes. Standard glasses do not seal against floating particulates.
Respiratory Fume Hood (Primary) If hood unavailable (Emergency only): P100 / N95 Respirator Primary control is engineering (ventilation). PPE is the last line of defense against particulate inhalation.
Body Tyvek® Lab Coat or Chemically Resistant Apron over cotton lab coat.Cotton absorbs spills; Tyvek repels dust and light splashes, preventing migration of the chemical to street clothes.

Operational Workflow: From Storage to Reaction

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for breakage inside a fume hood.

  • Labeling: Apply a secondary label: "Caution: Potent Kinase Inhibitor - Handle with Care."

  • Environment: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) if possible, as pyrrolopyridines can oxidize over time.

Phase B: Weighing & Solubilization (Critical Step)

Most exposure incidents occur here.

  • Setup: Place the balance inside the chemical fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.

  • Transfer:

    • Open the vial only inside the hood.[4]

    • Transfer solid gently to avoid aerosolization.

    • Pro-Tip: If the powder is static-prone, pre-weigh the solvent in a tared vial, add the solid directly to the solvent, and re-weigh. This captures dust immediately.

  • Cleanup: Wipe the balance area with a methanol-dampened tissue (do not spray directly). Dispose of the tissue as hazardous solid waste.

Phase C: Reaction & Monitoring
  • Closed Systems: Run reactions in septa-sealed flasks. Vent through an oil bubbler or scrubber.

  • Sharps: Use Luer-lock syringes for sampling to prevent needle pop-off.

  • TLC/HPLC: When spotting TLC plates, keep the developing chamber in the hood. The solvent front carries the compound; do not touch the silica.

Visualizing the Safety Logic

SafetyWorkflow cluster_ppe Critical PPE Checkpoints Start Start: Handling 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine Storage Storage: 2-8°C, Inert Gas (Prevents Oxidation) Start->Storage Weighing Weighing: Fume Hood + Static Control (Prevents Inhalation) Storage->Weighing Transfer to Hood Solubilization Solubilization: Add Solvent to Solid (Captures Dust) Weighing->Solubilization Double Gloves Reaction Reaction: Closed System (Prevents Vapor Release) Solubilization->Reaction Waste Disposal: High-Temp Incineration (Destroys Bioactivity) Reaction->Waste Quench & Bin

Caption: Logical workflow emphasizing containment at high-risk stages (Weighing/Solubilization).

Emergency Protocols

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) as they increase absorption.Remove contaminated clothing.[1][2][3][5][6][7] Seek medical evaluation if irritation persists.
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.[2]Seek immediate ophthalmological consult.
Inhalation Move to fresh air.[1][2][3][5][6][8]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Clean area with soap/water.[1][2][3][5][6][9][10] Do not sweep dry powder.
Spill (Liquid) Absorb with vermiculite or spill pads.Place in sealed bag. Label "Hazardous: Kinase Inhibitor."

Disposal & Deactivation

Goal: Prevent environmental contamination.[6]

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration stream).

  • Liquid Waste:

    • Aqueous: Do not pour down the drain. Collect in "Aqueous Toxic" waste.

    • Organic: Collect in "Organic Halogenated/Non-Halogenated" waste depending on the solvent.

  • Container: Triple rinse the empty original container with a solvent (e.g., Acetone) before disposal. Add the rinse to the organic waste stream.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 1H-Pyrrolo[2,3-b]pyridine derivatives. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.